2-(4-Acetylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(4-acetylphenyl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7(11(13)14)9-3-5-10(6-4-9)8(2)12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
YRMDAIIJCIPMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)C(=O)O |
Origin of Product |
United States |
Comprehensive Technical Guide on 2-(4-Acetylphenyl)propanoic Acid: Structure, Properties, and Synthetic Applications
Executive Summary
As medicinal chemistry continuously evolves, the structural modification of classical non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical vector for discovering novel therapeutic profiles and versatile synthetic intermediates. 2-(4-Acetylphenyl)propanoic acid (C₁₁H₁₂O₃) is a highly functionalized structural analog of the "profen" class of arylpropionic acids. By substituting the lipophilic isobutyl group of ibuprofen with a polar, electron-withdrawing acetyl moiety, this compound presents unique physicochemical properties, altered pharmacokinetic potential, and serves as a highly valuable precursor in organic synthesis.
This whitepaper provides an in-depth analysis of its chemical identity, outlines self-validating synthetic workflows, and details the mechanistic causality behind its preparation and biological behavior.
Chemical Identity and Physicochemical Profiling
The pharmacological and chemical behavior of 2-(4-Acetylphenyl)propanoic acid is dictated by two primary structural domains:
-
The
-Methylacetic Acid Pharmacophore: This moiety is the universal binding determinant for cyclooxygenase (COX) enzymes. It provides the necessary acidity (pKa ~4.5) to form critical ionic interactions with the Arg120 residue in the COX active site. -
The Para-Acetyl Substitution: Unlike the electron-donating alkyl groups found in traditional profens, the acetyl group is electron-withdrawing via resonance. This alters the electron density of the aromatic ring, lowers the overall lipophilicity (LogP), and introduces a new hydrogen-bond acceptor, which fundamentally shifts the molecule's topological polar surface area (TPSA).
Quantitative Data Summary
To facilitate rapid comparative analysis against classical profens, the fundamental physicochemical parameters of 2-(4-Acetylphenyl)propanoic acid are summarized below:
| Property | Value / Description |
| IUPAC Name | 2-(4-Acetylphenyl)propanoic acid |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Monoisotopic Mass | 192.0786 Da |
| Topological Polar Surface Area (TPSA) | 54.4 Ų |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) |
| Hydrogen Bond Acceptors | 3 (Acetyl C=O, Carboxyl C=O, Carboxyl -OH) |
| Rotatable Bonds | 3 |
| SMILES String | CC(C(O)=O)C1=CC=C(C=C1)C(C)=O |
Synthetic Methodologies and Mechanistic Logic
The synthesis of highly functionalized arylpropionic acids requires strict regiocontrol and the avoidance of competitive side reactions. We outline two distinct approaches: a modern metal-free oxidative rearrangement and a highly scalable classical workflow.
Approach A: Hypervalent Iodine-Mediated Oxidative Rearrangement
As demonstrated by Moriarty et al. (), alkynes can be oxidatively rearranged to carboxylic acid esters using [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent). Applying this methodology to 1-(4-acetylphenyl)propyne yields the methyl ester of our target compound.
Causality of the Mechanism: HTIB acts as a highly electrophilic iodine(III) species. It activates the alkyne, promoting nucleophilic attack by the methanol solvent. The excellent leaving group ability of the iodobenzene moiety subsequently drives a 1,2-aryl shift. This metal-free rearrangement circumvents the need for toxic heavy metals (like Tl or Hg) traditionally used in alkyne oxidations. The broader utility of hypervalent iodine in generating such electrophilic species is well-supported in related oxidative frameworks (, ).
Figure 1: Hypervalent iodine-mediated oxidative rearrangement of alkynes to arylpropanoic acids.
Approach B: Friedel-Crafts Acylation Workflow
For scalable bench-top synthesis, the Friedel-Crafts acylation of 2-phenylpropanoic acid is preferred.
Causality of Protection: Direct acylation of the free acid is fundamentally flawed. The Lewis basic carboxylate oxygen will coordinate stoichiometrically with the aluminum chloride (
Figure 2: Step-by-step experimental workflow for synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocols (Self-Validating System)
The following protocol details the Friedel-Crafts approach (Approach B), embedded with in-process controls to ensure a self-validating experimental loop.
Phase 1: Esterification (Protection)
-
Reaction: Dissolve 2-phenylpropanoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add catalytic concentrated
(0.05 eq). Reflux for 4 hours. -
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The highly polar acid spot (
) must completely convert to the non-polar ester spot ( ). -
Workup: Evaporate methanol under reduced pressure. Dissolve the residue in EtOAc, wash extensively with saturated aqueous
to remove any unreacted acid and neutralize the catalyst. Dry over anhydrous and concentrate to yield methyl 2-phenylpropanoate.
Phase 2: Regioselective Acylation
-
Complexation: In an oven-dried flask under
atmosphere, suspend (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add acetyl chloride (1.2 eq) dropwise. Causality: The low temperature safely dissipates the highly exothermic formation of the electrophilic acetylium ion complex. -
Addition: Slowly add methyl 2-phenylpropanoate (1.0 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quenching & Validation: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl. Causality: The acidic aqueous quench is mandatory to break the strong aluminum-product coordination complex, solubilizing the aluminum salts into the aqueous phase and preventing intractable emulsions. Extract with DCM, wash with brine, dry, and concentrate.
Phase 3: Saponification (Deprotection)
-
Reaction: Dissolve the crude methyl 2-(4-acetylphenyl)propanoate in a THF/MeOH/H₂O (2:1:1) mixture. Add LiOH·H₂O (3.0 eq). Stir at room temperature until TLC indicates complete consumption of the ester.
-
Isolation: Concentrate to remove organic solvents. Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar organic impurities.
-
Acidification: Acidify the aqueous layer with 1M HCl to pH 2. The target 2-(4-acetylphenyl)propanoic acid will precipitate. Extract with EtOAc, dry, and recrystallize from toluene/hexane to afford the pure product.
Pharmacological Relevance and Chiral Inversion
Like all profen derivatives, 2-(4-Acetylphenyl)propanoic acid possesses a chiral center at the
However, in vivo, these compounds undergo a fascinating unidirectional metabolic chiral inversion. The inactive (R)-enantiomer is enzymatically converted to the active (S)-enantiomer.
Mechanistic Causality of Inversion: The enzyme Acyl-CoA synthetase is stereoselective; it only recognizes the (R)-enantiomer, converting it into a CoA-thioester. This thioesterification dramatically increases the acidity of the
Figure 3: In vivo metabolic chiral inversion pathway from the (R)- to active (S)-enantiomer.
References
-
Moriarty, R. M., Vaid, R. K., Duncan, M. P., & Vaid, B. K. (1987). Oxidative rearrangement of alkynes to carboxylic acid esters by [Hydroxy(tosyloxy)iodo]benzene in methanol. Tetrahedron Letters, 28(25), 2845-2848. URL:[Link]
-
Zefirov, N. S., Zhdankin, V. V., & Koz'min, A. S. (1986). Stereochemistry of oxidative deiodination leading to formation of covalent perchlorates. Tetrahedron Letters, 27(16), 1845-1846. URL:[Link]
-
Stang, P. J. (1992). Alkynyl- and Alkenyl(phenyl)iodonium Compounds. Angewandte Chemie International Edition in English, 31(3), 274-285. URL:[Link]
2-(4-Acetylphenyl)propanoic acid molecular weight and formula C11H12O3
Comprehensive Technical Guide on 2-(4-Acetylphenyl)propanoic Acid (C11H12O3): Synthesis, Characterization, and Pharmacological Potential
Executive Summary
In the landscape of medicinal chemistry and drug development, 2-arylpropionic acids (commonly known as "profens") represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). While molecules like ibuprofen and naproxen dominate clinical applications, highly functionalized derivatives such as 2-(4-Acetylphenyl)propanoic acid serve as critical synthetic intermediates and exploratory pharmacophores.
With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol [1], this compound features a chiral center at the
Physicochemical Profiling & Structural Causality
Understanding the molecular architecture of 2-(4-Acetylphenyl)propanoic acid is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule is defined by two primary functional domains:
-
The Propanoic Acid Moiety: Confers a pKa of approximately 4.5. The
-methyl group generates a stereocenter (C2) that is biologically critical, as the (S)-enantiomer typically dictates target protein binding in profen analogs. -
The 4-Acetyl Group: Unlike the lipophilic, electron-donating isobutyl group of ibuprofen, the acetyl group is an electron-withdrawing group (EWG) that introduces an additional hydrogen-bond acceptor. This alters the topological polar surface area (TPSA) and modifies the molecule's orientation within hydrophobic binding pockets.
Quantitative Data Summary
| Property | Value | Structural Implication |
| IUPAC Name | 2-(4-Acetylphenyl)propanoic acid | Defines the branched |
| Molecular Formula | C11H12O3 | Confirmed via high-resolution mass spectrometry. |
| Molecular Weight | 192.21 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| Exact Mass | 192.0786 Da | Target mass for LC-TOF-MS validation. |
| H-Bond Donors | 1 | Carboxylic acid (-OH). |
| H-Bond Acceptors | 3 | Carboxylic acid (C=O, -OH) and Acetyl (C=O). |
| TPSA | 54.4 Ų | Indicates excellent membrane permeability and oral bioavailability. |
| Rotatable Bonds | 3 | Balances conformational flexibility with binding entropy. |
Synthetic Methodology: Palladium-Catalyzed Hydroxycarbonylation
This method ensures high regioselectivity for the branched isomer over the linear 3-arylpropionic acid.
Experimental Protocol
Step 1: Catalytic Setup & Heck Coupling
-
Action: In a Schlenk flask under an argon atmosphere, combine 4-bromoacetophenone (1.0 eq), Pd(OAc)₂ (2 mol%), a bulky biaryl phosphine ligand such as XPhos (4 mol%), and triethylamine (1.5 eq) in a toluene/water mixture. Introduce ethylene gas (1 atm).
-
Causality: The argon atmosphere is non-negotiable; it prevents the oxidative degradation of the electron-rich phosphine ligand, which is required to stabilize the active Pd(0) catalytic species. Ethylene undergoes migratory insertion to yield the 4-acetylstyrene intermediate.
Step 2: Regioselective Hydroxycarbonylation
-
Action: Purge the vessel and introduce Carbon Monoxide (CO) at 5 atm. Heat the reaction to 80°C for 16 hours.
-
Causality: The steric bulk of the XPhos ligand forces the palladium intermediate to undergo branched migratory insertion. This regioselectively directs the carboxylic acid formation to the internal carbon, yielding the 2-arylpropanoic acid framework[2].
Step 3: Acid-Base Extraction (Self-Validating Purification)
-
Action: Quench the reaction with 1M NaOH (aq) and wash the aqueous layer with diethyl ether. Discard the organic layer. Acidify the aqueous layer to pH 2 using 2M HCl, then extract with ethyl acetate (3x). Dry over MgSO₄ and concentrate in vacuo.
-
Causality: This orthogonal solubility switch acts as a self-validating purification step. Only the target compound (pKa ~4.5) forms a water-soluble sodium carboxylate salt, leaving unreacted styrene and catalyst residues in the ether wash. Acidification cleanly precipitates the target C11H12O3 for organic extraction.
Fig 1: One-pot Palladium-catalyzed synthesis workflow for 2-(4-Acetylphenyl)propanoic acid.
Analytical Characterization & Self-Validation
To verify the structural integrity of the synthesized C11H12O3, orthogonal analytical techniques must be employed. The following theoretical profiles serve as a benchmark for successful synthesis:
-
¹H NMR (400 MHz, CDCl₃):
-
1.55 (d, J = 7.2 Hz, 3H) — The
-methyl group. The doublet splitting is a self-validating check confirming the presence of the adjacent methine proton. - 2.60 (s, 3H) — The acetyl methyl group.
- 3.82 (q, J = 7.2 Hz, 1H) — The chiral methine proton.
-
7.45 (d, J = 8.2 Hz, 2H) and
7.92 (d, J = 8.2 Hz, 2H) — The aromatic protons exhibiting an AA'BB' system, confirming para-substitution.
-
1.55 (d, J = 7.2 Hz, 3H) — The
-
LC-MS (ESI-): A prominent molecular ion peak at m/z 191.07[M-H]⁻ confirms the molecular weight (192.21 g/mol ) and the presence of the easily deprotonated carboxylic acid.
Pharmacological Relevance: COX Inhibition Dynamics
As a structural analog to established NSAIDs, 2-(4-Acetylphenyl)propanoic acid holds significant value in[3].
Mechanistic Causality: Profen derivatives exert their anti-inflammatory effects by competitively inhibiting Cyclooxygenase (COX-1 and COX-2) enzymes[3]. The binding mechanism is highly dependent on the molecule's specific functional groups:
-
The carboxylate anion forms a critical salt bridge with the Arg120 residue in the COX active site.
-
The
-methyl group wedges into a hydrophobic pocket, which is why the (S)-enantiomer is vastly more active than the (R)-enantiomer. -
The 4-acetyl group projects into the cyclooxygenase channel. Because COX-2 possesses a larger, more flexible side pocket compared to COX-1, the polar nature of the acetyl group (compared to the alkyl groups of standard profens) can be exploited to tune COX-2 selectivity.
Fig 2: Mechanism of competitive COX enzyme inhibition by 2-arylpropionic acid derivatives.
References
-
2-(4-acetylphenyl)propanoic acid - Chemical Synthesis Database ChemSynthesis Database URL:[Link]
-
Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids Molecules (MDPI) URL:[Link]
-
Syntheses and cytotoxicity of phosphatidylcholines containing ibuprofen or naproxen moieties PubMed Central (PMC) URL:[Link]
Sources
2-(4-Acetylphenyl)propanoic acid CAS number search and availability
An In-Depth Technical Guide to 2-(4-Acetylphenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive technical overview of 2-(4-Acetylphenyl)propanoic acid, a compound of interest within the broader class of arylpropanoic acids, a family renowned for its significant pharmacological activities.
Compound Identification and Physicochemical Properties
1.1. Chemical Identity
1.2. Structural and Physicochemical Data
A summary of the key physicochemical properties for 2-(4-Acetylphenyl)propanoic acid is provided below. It is important to note that experimental data for properties like melting and boiling points are not available and would need to be determined upon synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | ChemSynthesis[1] |
| Molecular Weight | 192.21 g/mol | ChemSynthesis[1] |
| InChIKey | YRMDAIIJCIPMHB-UHFFFAOYSA-N | ChemSynthesis[1] |
| SMILES | CC(C(=O)O)c1ccc(cc1)C(=O)C | ChemSynthesis[1] |
| CAS Number | Not Available | ChemSynthesis[1] |
Synthesis of 2-(4-Acetylphenyl)propanoic Acid: A Proposed Methodology
Given the absence of commercial suppliers, a reliable synthetic route is paramount for any investigation into this compound. The following protocol is a proposed method based on established organic chemistry principles, particularly the Friedel-Crafts acylation, which is a common method for synthesizing related arylpropanoic acids.[2][3]
2.1. Synthetic Rationale
The proposed synthesis involves a two-step process starting from a commercially available precursor, 2-phenylpropanoic acid. The core principle is the introduction of an acetyl group onto the phenyl ring via a Friedel-Crafts acylation reaction. This method is chosen for its efficiency and high yield in similar reactions.
2.2. Experimental Protocol
Step 1: Synthesis of 2-Phenylpropanoic Acid (if not commercially available)
While 2-phenylpropanoic acid is generally available, for completeness, a common synthesis route involves the hydrolysis of 2-phenylpropionitrile.
Step 2: Friedel-Crafts Acylation of 2-Phenylpropanoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-phenylpropanoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane or nitrobenzene.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) portion-wise while stirring.
-
Acylating Agent Addition: Once the catalyst has dissolved, add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2-(4-Acetylphenyl)propanoic acid.
Analytical Characterization
Once synthesized, the identity and purity of 2-(4-Acetylphenyl)propanoic acid must be confirmed. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected ¹H NMR signals would include a singlet for the acetyl methyl protons, a doublet and a quartet for the propanoic acid methyl and methine protons respectively, and signals in the aromatic region corresponding to the para-substituted phenyl ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of 192.21 g/mol .
-
Infrared (IR) Spectroscopy: To identify functional groups, with characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the ketone (C=O stretch).
-
Melting Point Analysis: To determine the purity of the crystalline solid.
Applications in Drug Development and Research
Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The parent compound, 2-phenylpropanoic acid, is the core structure of many widely used drugs, including ibuprofen and ketoprofen. These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4]
The introduction of an acetyl group at the para-position of the phenyl ring in 2-(4-acetylphenyl)propanoic acid presents an opportunity to explore novel biological activities. The acetyl group can potentially engage in different binding interactions with biological targets compared to the alkyl groups found in many existing NSAIDs.
4.1. Potential as a COX Inhibitor
Derivatives of 2-phenylpropanoic acid have been synthesized and evaluated as dual COX inhibitory and antibacterial agents.[5][6] This suggests that 2-(4-acetylphenyl)propanoic acid could also exhibit inhibitory activity against COX-1 and COX-2 enzymes, making it a candidate for development as a novel anti-inflammatory agent.
4.2. A Scaffold for Further Derivatization
The acetyl group provides a reactive handle for further chemical modifications. For instance, it can be converted to an oxime, which has been shown to enhance the antiproliferative activity of related compounds.[7] This opens up possibilities for developing derivatives with potential applications in cancer therapy. Recent studies have explored derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising anticancer candidates.[7][8]
4.3. Exploration of Other Biological Targets
Phenylpropanoic acid derivatives have also been investigated as agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[9] The unique electronic and steric properties of the acetyl group in 2-(4-acetylphenyl)propanoic acid could lead to interactions with a variety of biological targets beyond COX enzymes.
Diagram of Potential Research Applications
Caption: Potential research applications for 2-(4-Acetylphenyl)propanoic acid.
Availability of Related Compounds
| Compound | CAS Number | Availability |
| 3-(4-Acetylphenyl)propanoic acid | 39105-51-6 | Commercially available from suppliers like MilliporeSigma. |
| 2-(4-Acetylphenyl)acetic acid | 7398-52-9 | Commercially available from suppliers like BLD Pharm.[10] |
| 2-(4-Formylphenyl)propionic acid | 43153-07-7 | Listed as an ibuprofen impurity and may be available from specialty chemical suppliers.[11] |
| 2-(4-Ethylphenyl)propionic acid | 3585-52-2 | Available from various chemical vendors.[12] |
| 2-(4-Isobutylphenyl)propionic acid (Ibuprofen) | 15687-27-1 | Widely available. |
Conclusion
2-(4-Acetylphenyl)propanoic acid represents an intriguing yet underexplored molecule within the pharmacologically significant class of arylpropanoic acids. The lack of a designated CAS number and commercial availability necessitates its synthesis for any research endeavor. The proposed synthetic route via Friedel-Crafts acylation offers a viable pathway for its preparation. With its potential as a novel COX inhibitor, a scaffold for anticancer drug development, and a probe for other biological targets, 2-(4-acetylphenyl)propanoic acid holds considerable promise for further investigation by the scientific community.
References
-
2-(4-acetylphenyl)propanoic acid. ChemSynthesis. [Link]
- CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]
-
Preparation method of 2-(4-alkylphenyl) propanoic acid. Eureka | Patsnap. [Link]
-
2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816. PubChem. [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663. PubChem. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]
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- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
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Therapeutic Optimization of the 2-(4-Acetylphenyl)propanoic Acid Scaffold
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary: The "Profen" Optimization Paradigm
2-(4-Acetylphenyl)propanoic acid represents a critical pharmacophore within the 2-arylpropionic acid (NSAID) class. Structurally analogous to Ibuprofen (4-isobutyl) and Ketoprofen (3-benzoyl), this scaffold offers a unique dual-functional platform for drug design.
While the parent acid exerts potent cyclooxygenase (COX) inhibition, its clinical utility is often limited by the "NSAID Dilemma": the direct correlation between carboxylic acid acidity and gastrointestinal (GI) ulceration. Consequently, modern pharmacological research focuses on derivatizing this scaffold—specifically targeting the C-4 acetyl moiety (via condensation) or the C-1 carboxylic acid (via esterification/amidation)—to synthesize "prodrugs" or "mutual prodrugs" that retain anti-inflammatory efficacy while abolishing ulcerogenic liability.
This guide details the pharmacological characterization of these derivatives, focusing on mechanistic validation, in vivo screening, and safety profiling.
Chemical Biology & Structure-Activity Relationship (SAR)
The pharmacological activity of this scaffold hinges on two distinct structural domains.[1] A precise understanding of these domains is required for rational drug design.
The Pharmacophore (C-1 Propanoic Acid)
-
Mechanism: The
-methyl acetic acid moiety mimics the transition state of arachidonic acid in the COX active site. -
Chirality: Activity is stereospecific. The (S)-enantiomer is typically the active COX inhibitor. However, many 2-arylpropionic acids undergo unidirectional metabolic inversion from (R) to (S) in vivo via an acyl-CoA thioester intermediate.
-
Toxicity Source: The free carboxylic acid group (
) causes direct mucosal damage via "ion trapping" in gastric epithelial cells.-
Design Strategy: Masking this group (e.g., 1,3,4-oxadiazole or 1,2,4-triazole derivatives) prevents local irritation.
-
The Functional Handle (C-4 Acetyl Group)
-
Electronic Effect: The electron-withdrawing ketone enhances the acidity of the propanoic acid tail, potentially increasing potency but also toxicity.
-
Derivatization Potential: The carbonyl carbon is highly reactive to nucleophiles.
-
Design Strategy: Condensation with hydrazines to form Hydrazones or Semicarbazones . These moieties often contribute antioxidant properties, scavenging Reactive Oxygen Species (ROS) generated during the inflammatory cascade, thereby providing a secondary cytoprotective mechanism.
-
Mechanism of Action: The Arachidonic Acid Cascade
The primary pharmacological target is the Cyclooxygenase (COX) enzyme complex. Derivatives of 2-(4-acetylphenyl)propanoic acid function as reversible, competitive inhibitors.
Pathway Visualization
The following diagram illustrates the intervention point of the scaffold within the inflammatory cascade.
Figure 1: Mechanism of Action. The drug inhibits the conversion of Arachidonic Acid to PGG2. Selective inhibition of COX-2 is preferred to maintain PGI2-mediated gastric protection.
Experimental Protocols: Pharmacological Screening
To validate the therapeutic index of new derivatives, a rigorous screening workflow is required. This section outlines the industry-standard "Gold Standard" protocols.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This assay measures the acute phase of inflammation (histamine, kinin, and prostaglandin release).
-
Rationale: Carrageenan (sulfated polysaccharide) induces a biphasic edema.[2] The second phase (3–5 hours) is mediated specifically by COX-2 and prostaglandins, making it the critical window for testing these derivatives.
-
Subjects: Wistar albino rats (150–200g).
Protocol Steps:
-
Grouping: Divide animals into Control (Saline), Standard (Ibuprofen/Diclofenac, 10 mg/kg), and Test Groups (Derivative, equimolar dose).
-
Baseline Measurement: Mark the right hind paw at the lateral malleolus. Measure initial volume (
) using a digital plethysmometer (water displacement principle). -
Administration: Administer test compounds orally (p.o.) via gavage 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[2][3]
-
Measurement: Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection. -
Calculation:
[3][4]
Analgesic Activity: Acetic Acid-Induced Writhing
This test evaluates peripheral analgesic activity.
-
Rationale: Acetic acid causes peritoneal inflammation, triggering "writhing" (abdominal constriction and hind limb extension). This is sensitive to NSAIDs.[5][6]
-
Subjects: Swiss albino mice (20–25g).
Protocol Steps:
-
Pre-treatment: Administer test compounds orally 1 hour before testing.
-
Induction: Inject 0.6% v/v acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Wait 5 minutes for absorption. Count the number of writhes for the next 15 minutes.
-
Endpoint: A reduction in writhe count compared to control indicates analgesia.
Safety Profiling: Ulcerogenic Index (UI)
This is the critical differentiator for 2-(4-acetylphenyl)propanoic acid derivatives. The goal is to prove that the derivative is less toxic than the parent acid.
Protocol Steps:
-
Fasting: Fast rats for 24 hours (water ad libitum) to ensure empty stomachs.
-
Dosing: Administer a supratherapeutic dose (e.g., 3x the effective anti-inflammatory dose) of the test compound.
-
Sacrifice: Euthanize animals 6 hours post-dosing.
-
Dissection: Remove the stomach, open along the greater curvature, and wash with saline.
-
Scoring (Magnifying lens 10x):
-
0.5 = Red coloration
-
1.0 = Spot ulcers
-
1.5 = Hemorrhagic streaks
-
2.0 = Ulcers > 3mm
-
3.0 = Perforation
-
-
Calculation:
.-
Success Criterion: The derivative should show a UI significantly lower (
) than the parent acid or Ibuprofen.
-
Data Interpretation & Expected Results
When analyzing derivatives of this scaffold (e.g., hydrazones or oxadiazoles), the data typically follows a specific pattern compared to standard NSAIDs.
Table 1: Comparative Pharmacological Profile (Hypothetical Data Structure)
| Compound | Structure Type | Anti-Inflammatory (% Inhibition @ 3h) | Analgesic (% Protection) | Ulcerogenic Index (UI) | Interpretation |
| Control | Vehicle | 0% | 0% | 0.0 | Baseline |
| Ibuprofen | Standard | 75% | 68% | 2.5 | Potent but ulcerogenic |
| Parent Acid | Free COOH | 72% | 65% | 2.8 | High GI toxicity |
| Derivative A | Ester/Amide | 65% | 60% | 0.8 | Prodrug (delayed onset), Low GI tox |
| Derivative B | Hydrazone | 78% | 72% | 0.5 | Lead Candidate (Dual action?)[7] |
-
Analysis: "Derivative B" represents an ideal outcome. The hydrazone modification likely scavenges ROS, protecting the stomach lining (Low UI) while maintaining or enhancing COX inhibition (High % Inhibition).
Integrated Screening Workflow
The following diagram summarizes the operational workflow for validating a new derivative of 2-(4-acetylphenyl)propanoic acid.
Figure 2: Screening Pipeline. A "Go/No-Go" decision tree ensures only safe and effective compounds progress to lead status.
References
-
Goodman & Gilman's: The Pharmacological Basis of Therapeutics . (2023). Anti-inflammatory, Antipyretic, and Analgesic Agents.[5][8] McGraw-Hill Education.
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[2][9] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.
-
Amir, M., & Kumar, S. (2007).[5] Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives.[5] Acta Pharmaceutica, 57(1), 31-45.[5]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[5][6][9][10][11] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000.
-
Rainsford, K. D. (1975). The biochemical pathology of aspirin-induced gastric damage. Agents and Actions, 5(4), 326–344.
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Isomeric Divergence: A Technical Analysis of 2- vs. 3-(4-Acetylphenyl)propanoic Acid Scaffolds
Executive Summary
In the optimization of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic probes, the positioning of the propanoic acid moiety relative to the phenyl ring dictates both pharmacological potency and metabolic stability. This guide provides a comparative technical analysis of two structural isomers: 2-(4-Acetylphenyl)propanoic acid (the "branched" isomer, an Ibuprofen analog) and 3-(4-Acetylphenyl)propanoic acid (the "linear" isomer, a dihydrocinnamic acid derivative).
While chemically similar (
Structural & Stereochemical Basis
The fundamental difference lies in the attachment point of the propanoic acid chain to the aryl core, which introduces a critical stereochemical divergence.
| Feature | 2-(4-Acetylphenyl)propanoic acid | 3-(4-Acetylphenyl)propanoic acid |
| Structure Type | ||
| Linker | Branched (Methine bridge) | Linear (Ethylene bridge) |
| Chirality | Chiral (Contains asymmetric | Achiral (Symmetric methylene chain) |
| Key Steric Feature | Flexible rotation, no steric hindrance | |
| Pharmacophore | COX-1/COX-2 Inhibition (S-enantiomer) | Linker / Metabolic Probe |
Stereochemical Implications
The 2-isomer possesses a chiral center at the C2 position. In the context of NSAIDs (e.g., Ibuprofen), the (S)-(+) enantiomer is typically the active COX inhibitor, while the (R)-(-) enantiomer often undergoes unidirectional metabolic inversion to the (S) form in vivo [1]. The 3-isomer , lacking this center, does not exhibit enantiomeric specificity and behaves as a flexible linker.
Synthetic Pathways[1][2][3][4][5]
The synthesis of these isomers requires fundamentally different strategies: Carbonylation/Rearrangement for the branched isomer and Cross-Coupling/Reduction for the linear isomer.
Synthesis of 2-(4-Acetylphenyl)propanoic acid (Branched)
Strategy: Friedel-Crafts Acylation of Precursor Direct acetylation of 2-phenylpropanoic acid is feasible but requires protection to prevent side reactions. A robust route involves the Friedel-Crafts acylation of ethyl 2-phenylpropionate followed by hydrolysis.[1]
Synthesis of 3-(4-Acetylphenyl)propanoic acid (Linear)
Strategy: Heck Cross-Coupling The linear isomer is efficiently accessed via the Heck reaction of 4-iodoacetophenone with acrylic acid (or acrylate esters), followed by catalytic hydrogenation of the alkene.
Comparative Synthesis Flowchart (DOT Visualization)
Figure 1: Divergent synthetic routes utilizing Friedel-Crafts acylation (Top) and Palladium-catalyzed Heck coupling (Bottom).
Analytical Differentiation (NMR Fingerprinting)
Distinguishing these isomers via
| Resonance | 2-Isomer (Branched) | 3-Isomer (Linear) |
| Methyl Group | Doublet (~1.5 ppm) Couples with methine (CH). | Singlet (~2.6 ppm) Acetyl group only; no chain methyl. |
| Chain Pattern | Quartet (~3.7 ppm) Methine proton (CH) split by methyl. | Two Triplets (~2.6 & ~3.0 ppm) |
| Aryl Region | AA'BB' Doublets (para-substituted) | AA'BB' Doublets (para-substituted) |
Diagnostic Check: Look for the quartet at 3.7 ppm. If present, you have the 2-isomer. If you see two triplets integrating to 2H each, you have the 3-isomer.
Metabolic Stability & Biological Logic
The structural difference profoundly impacts metabolic half-life. This is the "Profen Effect."
-
Beta-Oxidation Block (2-Isomer): The
-methyl group in the 2-isomer creates a steric blockade that prevents the formation of the - unsaturated acyl-CoA intermediate required for mitochondrial -oxidation. This confers high metabolic stability, allowing the drug to circulate longer [2]. -
Beta-Oxidation Susceptibility (3-Isomer): The linear 3-isomer mimics a fatty acid. It is readily activated to its CoA thioester and undergoes rapid
-oxidation, cleaving two carbons to yield 4-acetylbenzoic acid (or related metabolites).
Metabolic Pathway Diagram (DOT)
Figure 2: The
Experimental Protocols
Protocol A: Synthesis of 3-(4-Acetylphenyl)propanoic acid (Heck Method)
Targeting the linear isomer via Palladium catalysis.
-
Reagents: 4-Iodoacetophenone (1.0 eq), Methyl Acrylate (1.2 eq),
(2 mol%), (4 mol%), Triethylamine (2.0 eq). -
Coupling: Dissolve reagents in dry DMF. Heat to 100°C under
for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of iodide. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. Purify the cinnamate ester intermediate via flash chromatography. -
Hydrogenation: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under
balloon (1 atm) for 4 hours. Filter through Celite. -
Hydrolysis: Treat the saturated ester with LiOH (3 eq) in THF/Water (1:1) for 2 hours. Acidify to pH 2 with 1M HCl. Filter the white precipitate.
-
Validation: Check for loss of alkene protons (6.4 & 7.6 ppm) and appearance of triplets (2.6 & 3.0 ppm).
-
Protocol B: Chiral Resolution of 2-(4-Acetylphenyl)propanoic acid
Separating the enantiomers of the branched isomer.
Since the 2-isomer is chiral, biological assays often require the pure (S)-enantiomer.
-
Method: Enzymatic Kinetic Resolution.
-
System: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.
-
Procedure: Dissolve racemic ester (ethyl 2-(4-acetylphenyl)propionate) in phosphate buffer (pH 7.0) with 10% cosolvent (DMSO). Add CAL-B.
-
Mechanism: The lipase preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
-
Separation: Extract the mixture with alkaline water (pH 8.5). The (S)-acid moves to the aqueous phase; the (R)-ester remains in the organic phase. Acidify the aqueous phase to precipitate the pure (S)-isomer [3].
References
-
Tegeder, I., et al. (2003).[2] Metabolic Chiral Inversion of 2-Arylpropionic Acids. Springer, Berlin, Heidelberg.[2]
-
Bartlett, K., & Eaton, S. (2004). Regulation of mitochondrial beta-oxidation. European Journal of Biochemistry.
-
Siodmiak, T., et al. (2013). Lipase-immobilized magnetic chitosan nanoparticles for kinetic resolution of (R,S)-ibuprofen. Journal of Molecular Catalysis B: Enzymatic.
-
BenchChem. (2025).[3] Comparative analysis of the synthesis routes for 3-(4-biphenylyl)propionic acid. (Analogous Heck Reaction Protocol)
-
PubChem. (2025). 3-(4-Acetylphenyl)prop-2-enoic acid Compound Summary. National Library of Medicine.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Acetyl-Substituted Phenylpropionic Acids
Introduction: The Enduring Legacy and Therapeutic Potential of Phenylpropionic Acids
Arylpropionic acid derivatives represent a cornerstone in the armamentarium of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Ibuprofen, a household name, is a prime example of this class, renowned for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] The therapeutic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins—mediators of pain, inflammation, and fever.[3] The existence of two COX isoforms, COX-1 and COX-2, has been a critical discovery in the field.[4] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation.[4] This distinction has fueled the quest for selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with the inhibition of COX-1 by traditional NSAIDs.[4]
This guide delves into the intricate structure-activity relationships (SAR) of acetyl-substituted phenylpropionic acids, a prominent class of COX inhibitors. We will explore how subtle modifications to their chemical scaffold can profoundly impact their biological activity, selectivity, and overall therapeutic profile. Beyond their well-established anti-inflammatory effects, we will also touch upon their emerging potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the design, evaluation, and optimization of this important class of therapeutic agents.
The Molecular Blueprint: Core Pharmacophore and Key Structural Features
The archetypal structure of a phenylpropionic acid derivative consists of a central phenyl ring, a propionic acid side chain, and various substituents. The acetyl group, or modifications thereof, on the phenyl ring is a key determinant of activity. The fundamental pharmacophoric elements essential for COX inhibition include:
-
The Carboxylic Acid Moiety: This acidic group is crucial for interacting with key amino acid residues, such as Arginine 120, within the active site of COX enzymes.[5] Esterification or amidation of this group generally leads to a reduction in COX inhibitory activity.[5]
-
The α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid side chain often enhances anti-inflammatory activity and can influence the stereoselectivity of the compound.[6]
-
The Phenyl Ring: This aromatic core serves as a scaffold for various substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties.
Dissecting the Structure-Activity Relationship: A Systematic Analysis
The biological activity of acetyl-substituted phenylpropionic acids is exquisitely sensitive to their molecular architecture. Understanding these nuances is paramount for the rational design of novel and improved therapeutic agents.
The Phenyl Ring: A Hub for Modulating Activity and Selectivity
Substitutions on the phenyl ring play a pivotal role in defining the potency and COX isoform selectivity of these compounds.
-
Position of the Acetyl Group: The placement of the acetyl group (or a bioisosteric equivalent) is critical. For many potent inhibitors, this group is located at the para-position of the phenyl ring.
-
Nature of Substituents:
-
Hydrophobic Groups: The presence of a hydrophobic substituent, such as the isobutyl group in ibuprofen, is often beneficial for activity. This group typically occupies a hydrophobic pocket within the COX active site.[7]
-
Electron-Withdrawing and Electron-Donating Groups: The electronic nature of the substituents can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule, thereby affecting its binding affinity. For some series of compounds, electron-withdrawing groups in the meta position of a phenyl ring substituent have been shown to be more favorable than electron-donating groups for COX-2 inhibition.[8]
-
Halogens: The introduction of halogens at specific positions on the phenyl ring can enhance inhibitory activity.[9]
-
Bulky Groups: The introduction of bulky substituents can either enhance or diminish activity depending on their ability to fit within the active site of the target enzyme.
-
The Propionic Acid Side Chain: Fine-Tuning Potency and Stereochemistry
Modifications to the propionic acid side chain can significantly impact the compound's interaction with the COX active site.
-
The α-Substituent: As mentioned, an α-methyl group is a common feature of many active phenylpropionic acids. The stereochemistry at this chiral center is often crucial, with one enantiomer typically exhibiting greater activity than the other.[6] For instance, the (S)-enantiomer of ibuprofen is the more active form.
-
Chain Length and Flexibility: The distance between the carboxylic acid group and the phenyl ring is important for optimal positioning within the active site.[10]
The Acetyl Group and its Bioisosteres: Exploring Chemical Diversity
While the acetyl group is a common feature, its modification or replacement with other functional groups has been a fruitful area of research for developing novel analogs with improved properties.
-
Conversion to Oximes and Hydrazones: Conversion of the acetyl group to an oxime or hydrazone can lead to compounds with enhanced antiproliferative activity.[3]
-
Incorporation into Heterocyclic Rings: The acetyl group can serve as a synthetic handle for the construction of various heterocyclic ring systems, leading to derivatives with diverse biological activities, including antimicrobial and anticancer effects.[11]
Mechanism of Action: Inhibiting the Cyclooxygenase Pathway
The primary mechanism of action of acetyl-substituted phenylpropionic acids is the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[5]
Caption: Inhibition of the Cyclooxygenase Pathway.
The binding of these inhibitors to the COX active site is a complex interplay of hydrophobic and electrostatic interactions. The carboxylic acid group forms a crucial salt bridge with a positively charged arginine residue (Arg120) at the entrance of the active site channel.[5] The phenyl ring and its substituents then extend into a hydrophobic channel.
Caption: Key Interactions in the COX-2 Active Site.
Quantitative Analysis of COX Inhibition
The inhibitory potency of phenylpropionic acid derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values.[12] A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a measure of a compound's preference for inhibiting COX-2.[8]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 12 - 13 | 80 - 370 | 0.15 - 0.035 | [12][13] |
| Ibufenac | 17.4 | 13.1 | 1.33 | [12] |
| Compound 6h | 1.76 | 2.96 | 0.59 | [5] |
| Compound 6l | 1.40 | 2.34 | 0.60 | [5] |
| Celecoxib | 82 | 6.8 | 12.06 | [13] |
*Compounds from a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives.[5]
Experimental Protocols for Biological Evaluation
The evaluation of the anti-inflammatory and COX inhibitory activities of acetyl-substituted phenylpropionic acids involves a combination of in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle:
The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity is monitored by the oxidation of a chromogenic substrate.[1][14]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a solution of heme (a necessary cofactor) in the assay buffer.
-
Dilute purified COX-1 and COX-2 enzymes to their working concentrations in the assay buffer.
-
Prepare a solution of the substrate, arachidonic acid.
-
Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., ibuprofen, celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme solution, and either the COX-1 or COX-2 enzyme solution.
-
Add the test compound dilutions, reference inhibitor, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid solution and the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader. Kinetic readings can be taken over several minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: In Vitro COX Inhibition Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.[15][16]
Principle:
Subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[17]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least a week.
-
Divide the animals into groups (e.g., control, standard drug, and test compound groups).
-
-
Compound Administration:
-
Administer the test compound, a standard anti-inflammatory drug (e.g., ibuprofen), or the vehicle (e.g., saline or a suspension agent) to the respective animal groups via an appropriate route (e.g., oral gavage).
-
-
Induction of Inflammation:
-
After a specific time post-compound administration (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Caption: Carrageenan-Induced Paw Edema Assay Workflow.
Beyond Inflammation: Expanding Therapeutic Horizons
While the anti-inflammatory properties of acetyl-substituted phenylpropionic acids are well-documented, recent research has unveiled their potential in other therapeutic areas.
-
Antimicrobial Activity: Several derivatives of phenylpropionic acid have demonstrated activity against a range of bacterial and fungal strains.[18][19] The ease of synthesis of these compounds makes them attractive leads for the development of new antimicrobial agents.[18]
-
Anticancer Activity: Certain phenylpropionic acid derivatives have exhibited promising antiproliferative activity against various cancer cell lines.[3][20] The mechanism of action in this context may be multifactorial and is an active area of investigation.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The acetyl-substituted phenylpropionic acid scaffold has proven to be a remarkably versatile and enduring platform for the development of therapeutic agents. A thorough understanding of the structure-activity relationships governing their biological effects is indispensable for the rational design of new compounds with enhanced potency, improved selectivity, and novel therapeutic applications. As our knowledge of the molecular basis of diseases continues to expand, so too will the opportunities to leverage the chemical tractability of this important class of molecules to address unmet medical needs. The integration of computational methods, such as molecular docking, with traditional medicinal chemistry and pharmacology will undoubtedly accelerate the discovery of the next generation of phenylpropionic acid-based drugs.
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A Novel Ibuprofen Derivative and Its Complexes: Physicochemical Characterization, DFT Modeling, Docking, In Vitro Anti-Inflammatory Studies, and DNA Interaction. (2022). Molecules. Available at: [Link]
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Carrageenan-induced paw edema assay. (2018). Bio-protocol. Available at: [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Pharmaceuticals. Available at: [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology. Available at: [Link]
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Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1987). Journal of Medicinal Chemistry. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Available at: [Link]
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Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003). Journal of Medicinal Chemistry. Available at: [Link]
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Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025). Bionatura. Available at: [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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-
Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. (2011). Acta Pharmaceutica. Available at: [Link]
-
Antibacterial activity of substituted (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one compounds (petri plates). (n.d.). ResearchGate. Available at: [Link]
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Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). Journal of Pharmacy and Pharmacology. Available at: [Link]
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Structural and Functional Basis of Cyclooxygenase Inhibition. (2007). Journal of Medicinal Chemistry. Available at: [Link]
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Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). Molecules. Available at: [Link]
-
Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. (2020). The American Journal of Managed Care. Available at: [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Antibacterial activity of substituted (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one compounds (clustered column chart). (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-indolyl)propionic Acid Derivatives. (2025). Preprints.org. Available at: [Link]
-
A Synthesis of 2-(Substituted Phenyl)-Propionic Acid. (n.d.). ResearchGate. Available at: [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. (2007). Journal of Medicinal Chemistry. Available at: [Link]
-
Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). Medicinal Chemistry Research. Available at: [Link]
-
Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2011). Molecules. Available at: [Link]
-
Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). ResearchGate. Available at: [Link]
-
The anticancer activity of the synthesized compounds against the NCI 60 human cancer cell lines (five-dose assay). (n.d.). ResearchGate. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Pharmaceutical Sciences. Available at: [Link]
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- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(4-Acetylphenyl)propanoic acid solubility in organic solvents vs water
Solubility Profiling of 2-(4-Acetylphenyl)propanoic Acid: A Technical Guide for Process Development
Executive Summary
2-(4-Acetylphenyl)propanoic acid (often referred to as 4-Acetylhydratropic acid ) represents a critical structural scaffold in the synthesis and degradation pathways of arylpropionic acid derivatives (the "profen" class of NSAIDs). Structurally, it bridges the lipophilicity of alkyl-substituted profens (like Ibuprofen) and the polarity of keto-substituted analogues (like Ketoprofen).
Understanding its solubility profile is paramount for three key applications:
-
Purification: Designing efficient crystallization processes to remove this compound as an impurity or isolate it as an intermediate.
-
Formulation: Predicting bioavailability and dissolution kinetics in physiological media.
-
Analytical Method Development: Selecting appropriate solvents for HPLC mobile phases and sample diluents.
This guide provides a comprehensive analysis of the solubility thermodynamics of 2-(4-Acetylphenyl)propanoic acid, contrasting its behavior in organic solvents versus aqueous media, and detailing the experimental protocols required for precise determination.
Structural Analysis & Physicochemical Properties
To predict solubility behavior, we must first deconstruct the molecule’s functional groups and their interaction potential.
-
Core Scaffold: A lipophilic phenyl ring (hydrophobic).
-
Acidic Moiety: A propanoic acid group (
-methylacetic acid). This provides pH-dependent solubility (pKa 4.2–4.5). -
Polar Handle: A para-acetyl group (ketone). This acts as a hydrogen bond acceptor and increases polarity relative to alkyl analogues (e.g., Ibuprofen’s isobutyl group).
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Estimated) | Impact on Solubility |
| Molecular Weight | 192.21 g/mol | Moderate; favors dissolution. |
| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderately lipophilic; favors organic solvents. |
| pKa | 4.2 – 4.5 | Solubility is highly pH-dependent in water. |
| H-Bond Donors | 1 (COOH) | Limits water solubility; favors alcohols. |
| H-Bond Acceptors | 3 (COOH, C=O) | Enhances solubility in polar aprotic solvents. |
Solubility Thermodynamics: Organic Solvents vs. Water
The solubility of 2-(4-Acetylphenyl)propanoic acid is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation energy.
Aqueous Solubility (The pH Factor)
In water, the molecule behaves as a weak acid. Its intrinsic solubility (
-
Low pH (pH < 2): Predominantly unionized. Solubility is driven by the "hydrophobic effect." Expect
. -
High pH (pH > 6): Predominantly ionized (
). Solubility is high due to ion-dipole interactions with water.
Organic Solvent Solubility
The presence of the acetyl group and the carboxylic acid makes this molecule highly soluble in solvents that can disrupt its crystal lattice through dipole-dipole interactions or hydrogen bonding.
-
Polar Protic (Methanol, Ethanol): Excellent solubility. The solvent acts as both H-bond donor and acceptor, solvating the COOH and C=O groups effectively.
-
Polar Aprotic (Acetone, DMSO, DMF): High solubility. The ketone oxygen accepts H-bonds from the acid, but aprotic solvents like DMSO interact strongly with the polarizable aromatic system and the acidic proton.
-
Chlorinated (DCM, Chloroform): Good solubility. Useful for extraction from acidified aqueous phases.[1]
-
Non-Polar (Hexane, Heptane): Poor solubility. The polarity of the acetyl and carboxyl groups creates a high energy barrier for solvation in purely dispersive solvents.
Table 2: Comparative Solubility Profile
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Solvation |
| Aqueous (Acidic) | 0.1 N HCl, pH 1.2 Buffer | Very Low | Hydrophobic repulsion dominates. |
| Aqueous (Basic) | pH 7.4 Buffer, 0.1 N NaOH | High | Ionization (Salt formation). |
| Alcohols | Methanol, Ethanol, IPA | Very High | H-bonding + Dipole interactions. |
| Ketones | Acetone, MEK | High | Dipole-dipole (Like dissolves like). |
| Chlorinated | Dichloromethane (DCM) | High | Dispersion + Weak dipole. |
| Ethers | THF, MTBE | High | H-bond acceptance from COOH. |
| Alkanes | Hexane, Cyclohexane | Low | Polarity mismatch. |
Visualizing the Solubility Equilibrium
The following diagram illustrates the dynamic equilibrium between the solid phase, the unionized solute, and the ionized species in solution.
Figure 1: Solubility equilibrium showing the competition between solid-state lattice energy, aqueous ionization, and organic solvation.
Experimental Protocols for Solubility Determination
To validate the theoretical predictions, the following "Shake-Flask" protocol is recommended. This method is the gold standard for thermodynamic solubility.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Objective: Determine the saturation solubility (
Reagents:
-
Solvents: Water (pH 1.2, 4.5, 6.8), Ethanol, Acetone, DCM.
-
0.45 µm PTFE Syringe Filters.
Workflow:
-
Preparation: Add excess solid (~50 mg) to 5 mL of the target solvent in a glass vial.
-
Equilibration: Cap the vial and place it in a shaking incubator at 25°C for 24–48 hours.
-
Note: Ensure solid is still present after 24 hours. If not, add more solid.
-
-
Sampling: Remove the vial and let it stand for 1 hour to allow sedimentation.
-
Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter (saturate the filter with 1 mL of filtrate first to prevent adsorption losses).
-
Dilution: Dilute the filtrate with the mobile phase (see HPLC method below) to fall within the linear calibration range.
-
Quantification: Analyze by HPLC-UV.
Protocol B: HPLC Analytical Method
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) [50:50 v/v]. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm (Aromatic ring absorption). Injection Volume: 10 µL. Retention Time: Expect peak at ~4–6 minutes.
Process Application: Solvent Selection for Purification
Based on the solubility differential, we can design a Recrystallization Strategy to purify 2-(4-Acetylphenyl)propanoic acid from reaction mixtures.
Strategy 1: Cooling Crystallization (Single Solvent)
-
Solvent: Ethanol or Isopropanol.[4]
-
Mechanism: High solubility at boiling point; moderate solubility at room temperature; low solubility at -20°C.
-
Pros: Simple, scalable.
-
Cons: Yield may be lower if solubility remains high at low temperatures.
Strategy 2: Anti-Solvent Crystallization (Two Solvents)
-
Solvent (Good): Acetone or Ethanol.
-
Anti-Solvent (Bad): Water (acidified to pH 2).
-
Procedure:
-
Dissolve the crude compound in the minimum amount of warm Acetone.
-
Slowly add acidified Water while stirring.
-
The hydrophobic "profen" will precipitate out as the solvent polarity increases.
-
Cool to 4°C to maximize yield.
-
Figure 2: Anti-solvent crystallization workflow leveraging the water insolubility of the unionized acid.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. Link
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link
-
PubChem. (n.d.). Compound Summary for CID 133008 (Related: 2-(4-Isobutylphenyl)propanoic acid). National Library of Medicine. Link
Sources
- 1. US3965161A - Process of producing a 2-(4-alkylphenyl)-propionic acid - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Acetylphenyl)propanoic Acid
Introduction
2-(4-Acetylphenyl)propanoic acid, the active enantiomer of ketoprofen, is a potent non-steroidal anti-inflammatory drug (NSAID). Its therapeutic efficacy is intrinsically linked to its physicochemical properties, among which its thermodynamic characteristics are of paramount importance in drug development.[1][2][3] This guide provides a comprehensive technical overview of the key thermodynamic properties of 2-(4-Acetylphenyl)propanoic acid, with a focus on their implications for formulation, stability, and bioavailability. For drug development professionals, a thorough understanding of these properties is crucial for designing robust and effective dosage forms.
Polymorphism: The Structural Foundation of Thermodynamic Behavior
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical factor influencing the thermodynamic properties of 2-(4-Acetylphenyl)propanoic acid. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities, which in turn affect the drug's performance.
For 2-(4-Acetylphenyl)propanoic acid, two polymorphic forms of the free acid have been identified in the literature: DXKP-α and DXKP-β .[1] Additionally, its widely used tromethamine salt also exhibits polymorphism, with at least two known forms, Form A and Form B .[4][5]
The existence of these different crystalline forms underscores the necessity of thorough solid-state characterization during drug development. The selection of a specific polymorphic form is a critical decision that can significantly impact the final drug product's quality and therapeutic effect.
Key Thermodynamic Parameters and Their Experimental Determination
A comprehensive understanding of the thermodynamic properties of 2-(4-Acetylphenyl)propanoic acid requires the characterization of several key parameters. This section details these properties and the experimental methodologies for their determination.
Melting Point and Enthalpy of Fusion
The melting point is a fundamental thermodynamic property that provides insights into the purity and crystalline nature of a compound. The enthalpy of fusion, the heat absorbed during the melting process, is a measure of the intermolecular forces within the crystal lattice.
Data Summary: Melting Point and Enthalpy of Fusion
| Compound Form | Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| 2-(4-Acetylphenyl)propanoic Acid (Free Acid) | Not Specified | 93-96[6] | Data Not Available |
| Dexketoprofen Tromethamine | Form A | 105.5-105.7[4][5] | 125-135[4][5] |
| Dexketoprofen Tromethamine | Form B | 103.1-103.3[4] | 110-120[4] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the primary technique for determining the melting point and enthalpy of fusion.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the 2-(4-Acetylphenyl)propanoic acid sample (typically 2-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.
Causality Behind Experimental Choices:
-
A controlled heating rate is crucial to ensure thermal equilibrium and obtain accurate and reproducible results.
-
The use of a nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.
Self-Validating System:
-
The DSC instrument should be calibrated using certified standards (e.g., indium) to ensure the accuracy of temperature and enthalpy measurements.
-
Multiple determinations should be performed to assess the reproducibility of the results.
Sources
- 1. researchgate.net [researchgate.net]
- 2. neutralpharma.com [neutralpharma.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. EP1739072A1 - Polymorphic forms of dexketoprofen trometamol, preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. chembk.com [chembk.com]
Synthesis of 2-(4-Acetylphenyl)propanoic acid via Friedel-Crafts acylation
Application Notes & Protocols
Topic: Synthesis of 2-(4-Acetylphenyl)propanoic acid via Friedel-Crafts Acylation
Abstract: This document provides a comprehensive guide for the synthesis of 2-(4-acetylphenyl)propanoic acid, a key intermediate in the production of various pharmaceuticals. The protocol details the Friedel-Crafts acylation of 2-phenylpropanoic acid, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss critical parameters for success, including safety precautions and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and efficient synthesis.
Introduction and Significance
2-(4-Acetylphenyl)propanoic acid is a valuable building block in medicinal chemistry. Its primary significance lies in its role as a direct precursor to several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, subsequent reduction and other modifications of this molecule are key steps in the industrial synthesis of Ibuprofen and its more active S-(+)-enantiomer, Dexibuprofen.[1] The ability to efficiently synthesize this intermediate is therefore of considerable importance.
The core transformation described herein is the Friedel-Crafts acylation, an electrophilic aromatic substitution (EAS) reaction.[2] This reaction is one of the most effective methods for introducing an acyl group onto an aromatic ring, forming a new carbon-carbon bond and producing an aromatic ketone.[3][4] Key advantages of Friedel-Crafts acylation include the stability of the acylium ion intermediate, which prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations, and the deactivating nature of the product ketone, which effectively prevents unwanted polysubstitution reactions.[2][3]
This application note will provide the necessary technical details to perform this synthesis, grounded in the fundamental principles of the reaction mechanism.
Reaction Mechanism and Scientific Rationale
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Generation of the Acylium Ion Electrophile The reaction is initiated by the interaction of the acylating agent (acetyl chloride, CH₃COCl) with a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][5] The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic and resonance-stabilized acylium ion (CH₃CO⁺).[2][3]
Step 2: Electrophilic Attack and Formation of the Sigma Complex The π-electrons of the aromatic ring of 2-phenylpropanoic acid act as a nucleophile, attacking the electrophilic acylium ion.[3] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group.[5] This step restores the aromaticity of the ring, yielding the final product, 2-(4-acetylphenyl)propanoic acid, and regenerating the AlCl₃ catalyst along with HCl.[5]
Causality Behind Experimental Choices:
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst.[4] This is because the aluminum chloride not only activates the acylating agent but also forms complexes with the carbonyl oxygen of the starting carboxylic acid and the product ketone. These complexes deactivate the catalyst, necessitating its use in excess.
-
Regioselectivity: The propanoic acid substituent on the starting material is an ortho-, para-directing group. However, due to significant steric hindrance at the ortho positions, the incoming acyl group is directed almost exclusively to the para position.
-
Anhydrous Conditions: Aluminum chloride and acetyl chloride are highly sensitive to moisture.[5][6] Water reacts with and deactivates the AlCl₃ catalyst and hydrolyzes the acetyl chloride. Therefore, the use of oven-dried glassware and anhydrous reagents is absolutely critical for the success of the reaction.[6]
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of 2-(4-acetylphenyl)propanoic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Phenylpropanoic acid | C₉H₁₀O₂ | 150.17 | 10.0 g | 0.0666 | 1.0 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 22.2 g | 0.1665 | 2.5 |
| Acetyl Chloride | CH₃COCl | 78.50 | 6.3 mL (7.0 g) | 0.0892 | 1.34 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - |
| Concentrated HCl (37%) | HCl | 36.46 | 50 mL | - | - |
| Ice | H₂O | 18.02 | 200 g | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 2 x 50 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle quickly and avoid contact with skin or inhalation of dust.[5]
-
Acetyl Chloride (CH₃COCl): Corrosive, flammable, and a lachrymator (causes tears). Reacts with water to form HCl and acetic acid. Handle with extreme care.[5]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
Concentrated HCl: Highly corrosive and causes severe burns.
-
Reaction Setup and Procedure
-
Glassware Preparation: Ensure all glassware (a 500 mL three-neck round-bottom flask, a reflux condenser, and a 125 mL addition funnel) is thoroughly oven-dried to remove all traces of moisture. Assemble the apparatus in the fume hood and fit the condenser and addition funnel with calcium chloride drying tubes to protect the reaction from atmospheric moisture.[6]
-
Initial Setup: To the 500 mL flask, add 2-phenylpropanoic acid (10.0 g, 0.0666 mol) and 100 mL of anhydrous dichloromethane. Stir the mixture with a magnetic stir bar to dissolve the starting material.
-
Catalyst Addition: Cool the flask in an ice/water bath to 0 °C. Cautiously and in portions, add anhydrous aluminum chloride (22.2 g, 0.1665 mol) to the stirred solution. The addition is exothermic and may cause the evolution of some HCl gas as the AlCl₃ complexes with the carboxylic acid.
-
Acylating Agent Addition: In the addition funnel, prepare a solution of acetyl chloride (6.3 mL, 0.0892 mol) in 50 mL of anhydrous dichloromethane.
-
Acylation Reaction: Add the acetyl chloride solution dropwise to the cooled, stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature between 0-5 °C.[6] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Spot for the disappearance of the 2-phenylpropanoic acid starting material.
-
Work-up (Quenching): Prepare a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Slowly and very carefully , pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This step is highly exothermic and will release a significant amount of HCl gas as the aluminum chloride complex is decomposed.[5]
-
Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with 50 mL portions of DCM.[7]
-
Washing: Combine all organic layers. Wash sequentially with two 50 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution) to neutralize residual acid, followed by one 50 mL portion of brine to remove excess water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization. A suitable solvent system is a mixture of toluene and hexane. Dissolve the crude product in a minimum amount of hot toluene and then add hexane until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization
The identity and purity of the final product, 2-(4-acetylphenyl)propanoic acid (C₁₁H₁₂O₃, MW: 192.21 g/mol ), should be confirmed using standard analytical techniques:[8][9]
-
¹H NMR: To confirm the chemical structure and regiochemistry.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
FTIR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H, the C=O of the acid, and the C=O of the new ketone.
-
Mass Spectrometry: To confirm the molecular weight of the product.[8]
-
Melting Point: To assess the purity of the final compound.
Visualizations and Data
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Hussain, Z., et al. (2016). Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen–Antioxidant Mutual Prodrugs. MDPI. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel–Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
-
Central College. (2019). Ibuprofen Synthesis | Synaptic. Retrieved from [Link]
- Google Patents. (n.d.). WO2021047490A1 - Method for preparing dexibuprofen.
-
Glib, P., et al. (2021). Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations. PMC. Retrieved from [Link]
- University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation.
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (2025). Synthesis of Ibuprofen. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Scribd. (2004). Friedel Crafts Acylation. Retrieved from [Link]
-
University of Bristol. (2001). Ibuprofen - Molecule of the Month. Retrieved from [Link]
-
Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. Retrieved from [Link]
- Google Patents. (n.d.). US4981995A - Method for producing ibuprofen.
-
MDPI. (2023). Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. Retrieved from [Link]
-
Chem-synthesis.com. (2025). 2-(4-acetylphenyl)propanoic acid. Retrieved from [Link]
- Effenberger, F., & Epple, G. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
-
MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
-
Patsnap. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka. Retrieved from [Link]
- Google Patents. (n.d.). JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
Sources
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 9. chemsynthesis.com [chemsynthesis.com]
Protocol for oxidation of 2-(4-ethylphenyl)propanoic acid to acetyl derivative
Application Note: Selective Aerobic Oxidation of 2-(4-Ethylphenyl)propanoic Acid
Abstract
This application note details a high-fidelity protocol for the chemoselective oxidation of 2-(4-ethylphenyl)propanoic acid (1) to its acetyl derivative, 2-(4-acetylphenyl)propanoic acid (3). The transformation targets the benzylic methylene of the para-ethyl group while preserving the sensitive tertiary benzylic methine of the propanoic acid moiety. The protocol utilizes an organocatalytic N-Hydroxyphthalimide (NHPI) / Co(II) system under aerobic conditions, offering a sustainable alternative to stoichiometric chromium(VI) or permanganate oxidations. This method is critical for the synthesis of NSAID metabolites and Loxoprofen intermediates.
Introduction & Strategic Analysis
The oxidation of alkylarenes to aryl ketones is a cornerstone transformation in medicinal chemistry. However, the substrate 2-(4-ethylphenyl)propanoic acid presents a specific regioselectivity challenge:
-
Site A (Target): The secondary benzylic position of the p-ethyl group.
-
Site B (Off-Target): The tertiary benzylic position of the propanoic acid side chain.
Thermodynamic Conflict: Tertiary benzylic radicals (Site B) are generally more stable and form faster than secondary benzylic radicals (Site A). Direct oxidation using aggressive reagents (e.g., KMnO₄, CrO₃) frequently results in oxidative decarboxylation or hydroxylation at Site B.
The Solution: This protocol employs the Ishii Oxidation strategy using NHPI as a radical mediator. The bulky PINO (phthalimide-N-oxyl) radical exhibits a kinetic preference for the less sterically hindered secondary benzylic hydrogens of the ethyl group over the tertiary center, enabling high regioselectivity.
Critical Recommendation: To maximize yield and simplify purification, this protocol proceeds via a Methyl Ester Intermediate . Protecting the carboxylic acid prevents metal-catalyst chelation and suppresses decarboxylative side reactions.
Reaction Scheme & Mechanism
The reaction proceeds via a free-radical chain mechanism mediated by the PINO radical generated in situ from NHPI and Co(II).
Figure 1: Catalytic cycle of the NHPI-mediated aerobic oxidation. The PINO radical selectively abstracts a hydrogen atom from the ethyl group.
Experimental Protocol
Phase 1: Esterification (Protection)
Rationale: Converts the free acid to a methyl ester to prevent catalyst poisoning and improve solubility.
-
Dissolve: In a 250 mL round-bottom flask, dissolve 2-(4-ethylphenyl)propanoic acid (10.0 g, 56.1 mmol) in Methanol (100 mL).
-
Catalyze: Add concentrated H₂SO₄ (0.5 mL) dropwise.
-
Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material (Rf ~0.1) disappears and ester (Rf ~0.6) forms.
-
Workup: Concentrate methanol under vacuum. Redissolve residue in EtOAc (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) and Brine. Dry over Na₂SO₄ and concentrate.
-
Yield Expectation: >95% (Clear oil).[1]
-
Intermediate:Methyl 2-(4-ethylphenyl)propanoate .
-
Phase 2: Selective Aerobic Oxidation (Key Step)
Rationale: NHPI/Co(OAc)₂ system oxidizes the ethyl group to a ketone.
Reagents:
-
Substrate: Methyl 2-(4-ethylphenyl)propanoate (from Phase 1).
-
Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%).
-
Co-catalyst: Cobalt(II) Acetate tetrahydrate [Co(OAc)₂·4H₂O] (0.5 mol%).
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH).
-
Oxidant: Oxygen (O₂) balloon (1 atm).
Procedure:
-
Setup: Equip a 100 mL two-neck flask with a reflux condenser and a rubber septum.
-
Charge: Add the methyl ester (5.0 g, 26 mmol), NHPI (0.42 g, 2.6 mmol), and Co(OAc)₂·4H₂O (32 mg, 0.13 mmol).
-
Solvent: Add Acetonitrile (50 mL). Note: Acetic acid can be used for faster rates but requires more laborious workup.
-
Purge: Evacuate the flask and backfill with Oxygen (balloon) three times. Leave under O₂ atmosphere.
-
Reaction: Heat to 75°C with vigorous stirring (800 rpm) for 8–12 hours.
-
Visual Cue: The solution typically turns dark brown/green (active Co species).
-
-
Monitoring: Check HPLC (C18 column, MeCN/H₂O gradient). Look for the appearance of the ketone peak (Product) and disappearance of the ethyl peak.
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the precipitated phthalimide byproduct (if any).
-
Concentrate the filtrate.
-
Redissolve in EtOAc, wash with 5% Na₂S₂O₃ (to quench peroxides) and sat. NaHCO₃.
-
Purify via silica gel flash chromatography (Hexane/EtOAc gradient 9:1 to 7:3).
-
Target:Methyl 2-(4-acetylphenyl)propanoate .
-
Phase 3: Hydrolysis (Deprotection)
Rationale: Returns the ester to the final carboxylic acid product.
-
Dissolve: Dissolve the oxidized ester in THF (30 mL) and Water (10 mL).
-
Hydrolyze: Add LiOH·H₂O (2.0 equiv). Stir at Room Temperature for 4 hours.
-
Acidify: Adjust pH to ~2 with 1M HCl.
-
Extract: Extract with EtOAc (3 x 30 mL). Dry and concentrate.
-
Recrystallization: Recrystallize from Hexane/EtOAc to obtain the pure acid.
Data Summary & Specifications
| Parameter | Specification | Notes |
| Starting Material | 2-(4-ethylphenyl)propanoic acid | Purity >98% required |
| Key Reagent | N-Hydroxyphthalimide (NHPI) | Radical mediator |
| Temperature | 70–80°C | < 70°C is too slow; > 90°C risks side reactions |
| Time | 8–16 Hours | Dependent on O₂ mass transfer |
| Conversion | > 90% | Typical for NHPI oxidations |
| Selectivity | > 85% (Ketone vs Acid/Alcohol) | High selectivity for ketone over alcohol |
| Final Appearance | White Crystalline Solid | MP: 108–110°C (Lit.) |
Process Workflow Diagram
Figure 2: Operational workflow for the three-step synthesis protocol.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Oxygen depletion or catalyst deactivation.
-
Fix: Ensure vigorous stirring to maximize gas-liquid mass transfer. Add a second portion of NHPI (5 mol%) after 6 hours.
-
-
Issue: Over-oxidation to Benzoic Acid derivative.
-
Cause: Temperature too high or reaction time too long.
-
Fix: Monitor strictly by HPLC. Stop reaction when substrate < 5%. Lower temperature to 65°C.
-
-
Issue: Safety (Peroxides).
References
-
Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide and Acetaldehyde". Journal of Organic Chemistry. Link
-
Sheldon, R. A., & Arends, I. W. C. E. (2004). "Organocatalytic Oxidations Mediated by N-Hydroxyphthalimide". Advanced Synthesis & Catalysis. Link
-
Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide". Chemical Reviews. Link
-
LGC Standards. (2023). "Reference Standard: (2RS)-2-(4-Ethylphenyl)propanoic Acid". LGC Standards. Link
-
National Center for Advancing Translational Sciences (NCATS). (2024). "2-(4-Acetylphenyl)propanoic acid Structure and Data". Inxight Drugs. Link
Sources
Using 2-(4-Acetylphenyl)propanoic acid as intermediate for thiazole synthesis
Part 1: Executive Summary & Strategic Rationale
The "Dual-Warhead" Scaffold
2-(4-Acetylphenyl)propanoic acid (often structurally related to the NSAID Loxoprofen or a derivative of Ibuprofen ) represents a high-value intermediate in medicinal chemistry. Its value lies in its bifunctional nature:
-
The Propanoic Acid Tail: Preserves the cyclooxygenase (COX) binding affinity essential for anti-inflammatory activity.
-
The Acetyl "Warhead": A reactive ketone handle at the para-position, perfectly positioned for heterocycle construction—specifically thiazoles —via the Hantzsch synthesis.
The Application
Synthesizing thiazole derivatives from this scaffold creates NSAID-Thiazole Hybrids . These hybrids are extensively researched for their potential to reduce gastrointestinal toxicity (a common NSAID side effect) while enhancing biological activity (anti-bacterial, anti-cancer, or selective COX-2 inhibition).
This guide details the Hantzsch Thiazole Synthesis pathway, transforming the acetyl group into a thiazole ring while maintaining the integrity of the propanoic acid moiety.
Part 2: Chemical Basis & Reaction Logic[1]
The transformation relies on the Hantzsch Condensation , a two-step sequence involving
Reaction Scheme (DOT Visualization)
Figure 1: Reaction logic flow from the acetophenone precursor to the thiazole hybrid.
Part 3: Detailed Experimental Protocols
Protocol A: Activation via -Bromination
Objective: Selective bromination of the acetyl group to generate 2-[4-(2-bromoacetyl)phenyl]propanoic acid.
Challenge: The molecule has two
Materials
-
Substrate: 2-(4-Acetylphenyl)propanoic acid (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)
-
Solvent: Acetonitrile (ACN) or Ethyl Acetate (EtOAc)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(4-acetylphenyl)propanoic acid in 50 mL of Acetonitrile.
-
Catalyst Addition: Add p-Toluenesulfonic acid (1 mmol). Stir at room temperature for 10 minutes to promote enolization of the ketone.
-
Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes.
-
Note: The solution may turn slightly orange/yellow.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80-82°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting material (
) and the appearance of a less polar product ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (
mL) to remove succinimide byproduct. -
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification: The crude
-bromo ketone is often labile. It is recommended to use it directly in the next step without column chromatography. If storage is necessary, recrystallize from cold diethyl ether/hexane.
Protocol B: Hantzsch Cyclization (Thiazole Formation)
Objective: Condensation of the
Materials
-
Intermediate: Crude 2-[4-(2-bromoacetyl)phenyl]propanoic acid (from Protocol A).
-
Nucleophile: Thiourea (for 2-aminothiazole) OR Thiobenzamide (for 2-phenylthiazole) (1.1 eq).
-
Solvent: Ethanol (Absolute).
-
Base (Optional): Sodium Acetate or Triethylamine (to neutralize HBr).
Step-by-Step Procedure
-
Setup: Dissolve the crude
-bromo intermediate (approx. 10 mmol) in 40 mL of absolute ethanol. -
Addition: Add the thiourea or substituted thioamide (11 mmol) directly to the flask.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Observation: A precipitate often forms as the product (hydrobromide salt) crystallizes out, or the solution remains clear depending on substituents.
-
-
Neutralization (Critical):
-
The reaction generates HBr. The product likely exists as a salt.
-
Cool to room temperature.[2]
-
Option 1 (Precipitate formed): Filter the solid.[2] Suspend in water and adjust pH to 7–8 using saturated
solution to liberate the free base.[2] -
Option 2 (Solution): Pour the reaction mixture into ice-cold water (100 mL). Neutralize with
.[2] The solid product should precipitate.
-
-
Isolation: Filter the precipitate, wash with cold water, and air dry.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (DCM/MeOH gradient).
Part 4: Data Presentation & Troubleshooting
Stoichiometry & Solvent Guide
| Component | Role | Eq. | Recommended Solvent | Notes |
| Substrate | Precursor | 1.0 | ACN / EtOAc | Ensure fully dissolved before heating. |
| NBS | Brominating Agent | 1.05 | - | Slight excess ensures conversion; large excess causes di-bromination. |
| pTsOH | Catalyst | 0.1 | - | Essential for selective ketone activation. |
| Thiourea | Thiazole Source | 1.1-1.2 | EtOH | Use excess to consume the unstable bromo-intermediate. |
Troubleshooting Matrix
| Problem | Probable Cause | Solution |
| Multi-spot TLC during Bromination | Over-bromination (di-bromo species) or radical bromination at the benzylic position. | Switch from |
| Low Yield in Cyclization | Hydrolysis of the ester (if protected) or solubility issues. | Ensure anhydrous ethanol is used. If the free acid is used, ensure the final pH adjustment is precise to precipitate the zwitterionic product. |
| Sticky/Oily Product | Impurities or solvent retention. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
Part 5: References
-
Hantzsch Thiazole Synthesis Mechanism & Scope:
-
Source: Organic Chemistry Portal.
-
Link:[Link]
-
-
Synthesis of Thiazole-NSAID Hybrids (COX Inhibition Context):
-
General Protocol for
-Bromination of Acetophenones:-
Source: BenchChem Application Notes.
-
-
Microwave-Assisted Thiazole Synthesis (Alternative Green Protocol):
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]
- 5. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-(4-(1-Thiosemicarbazonoethyl)phenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiosemicarbazones in Medicinal Chemistry
Thiosemicarbazones are a versatile class of compounds formed through the condensation of an aldehyde or ketone with a thiosemicarbazide.[1] This structural motif is of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives, including antibacterial, antiviral, antifungal, and antitumor properties.[2][3][4] The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of enzymes crucial for cell proliferation and survival.[5] The synthesis of novel thiosemicarbazone derivatives from readily available starting materials, such as 2-(4-acetylphenyl)propanoic acid, is a key step in the discovery of new therapeutic agents. This document provides a detailed guide to the reaction conditions for the condensation of 2-(4-acetylphenyl)propanoic acid with thiosemicarbazide, offering in-depth protocols and an explanation of the underlying chemical principles.
Chemical Principles and Reaction Mechanism
The formation of a thiosemicarbazone from a ketone and thiosemicarbazide is a classic example of a condensation reaction, specifically, the formation of an imine. The reaction proceeds via a nucleophilic addition of the terminal amine group of thiosemicarbazide to the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule.[6]
The reaction is typically catalyzed by a small amount of acid.[7] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic amine of thiosemicarbazide. The presence of the carboxylic acid group in 2-(4-acetylphenyl)propanoic acid may provide some degree of auto-catalysis, though the addition of a stronger acid catalyst is generally recommended to ensure a reasonable reaction rate.
The general mechanism for the acid-catalyzed formation of a thiosemicarbazone is depicted below:
Caption: Acid-catalyzed mechanism of thiosemicarbazone formation.
Experimental Protocols
The following protocols are designed to provide a comprehensive guide for the synthesis of 2-(4-(1-thiosemicarbazonoethyl)phenyl)propanoic acid. The choice of protocol may depend on the desired reaction time and available equipment.
Protocol 1: Conventional Reflux in Ethanol
This is a standard and reliable method for the synthesis of thiosemicarbazones.
Materials:
-
2-(4-Acetylphenyl)propanoic acid
-
Thiosemicarbazide
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask, dissolve 2-(4-acetylphenyl)propanoic acid (1.0 eq) in absolute ethanol.
-
Add thiosemicarbazide (1.0-1.1 eq) to the solution and stir until it dissolves.
-
Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) or glacial acetic acid (5-10 drops) to the reaction mixture.[2][7]
-
Attach a reflux condenser and heat the mixture to reflux for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation is incomplete, the solution can be concentrated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[8]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times.
Materials:
-
2-(4-Acetylphenyl)propanoic acid
-
Thiosemicarbazide
-
Ethanol
-
Acetic acid (catalytic amount)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 2-(4-acetylphenyl)propanoic acid (1.0 eq), thiosemicarbazide (1.0-1.1 eq), and ethanol.
-
Add a few drops of acetic acid as a catalyst.[9]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) for a short period (e.g., 5-30 minutes). Optimization of time and temperature may be required.
-
After the reaction, cool the vial to room temperature.
-
The product can be isolated by filtration and purified by recrystallization as described in Protocol 1.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1: Conventional Reflux | Protocol 2: Microwave-Assisted |
| Starting Ketone | 2-(4-Acetylphenyl)propanoic acid | 2-(4-Acetylphenyl)propanoic acid |
| Reagent | Thiosemicarbazide | Thiosemicarbazide |
| Molar Ratio (Ketone:Reagent) | 1 : 1.0-1.1 | 1 : 1.0-1.1 |
| Solvent | Absolute Ethanol | Ethanol |
| Catalyst | Conc. H₂SO₄ or Glacial Acetic Acid | Acetic Acid |
| Temperature | Reflux | 80-120 °C |
| Reaction Time | 2-8 hours | 5-30 minutes |
| Work-up | Cooling, Filtration, Recrystallization | Cooling, Filtration, Recrystallization |
| Expected Yield | 68-80% (based on similar reactions)[2] | Generally high yields |
Characterization of the Product
The structure of the synthesized 2-(4-(1-thiosemicarbazonoethyl)phenyl)propanoic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the imine bond. The disappearance of the ketone signal and the appearance of new signals corresponding to the thiosemicarbazone moiety are key indicators.[10]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. The disappearance of the C=O stretching band of the ketone and the appearance of C=N and N-H stretching bands are expected.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) of the product.
Experimental Workflow Diagram
Caption: General experimental workflow for thiosemicarbazone synthesis.
Trustworthiness and Self-Validation
The protocols described are based on well-established chemical transformations. The success of the synthesis can be validated at multiple stages:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product.
-
Product Precipitation: The formation of a solid precipitate upon cooling is a strong indication that the reaction has proceeded.
-
Characterization: The comprehensive characterization of the final product by spectroscopic methods provides definitive proof of its identity and purity. Consistency between the data obtained from different analytical techniques (NMR, IR, MS) will validate the structural assignment.
Conclusion
The condensation of 2-(4-acetylphenyl)propanoic acid with thiosemicarbazide is a straightforward and efficient method for the synthesis of a potentially bioactive thiosemicarbazone derivative. The reaction can be carried out using either conventional heating or microwave irradiation, with the latter offering a significant reduction in reaction time. The presence of the carboxylic acid functionality appears to be compatible with the reaction conditions, opening up possibilities for further derivatization or conjugation of the final product. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to successfully synthesize and characterize this and similar thiosemicarbazone compounds for applications in drug discovery and development.
References
-
Farmacia Journal. synthesis of some 2-(acetophenon- hydrazin)-thiazoles and 2-(4-thiazolyl -. Available at: [Link]
-
MDPI. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Available at: [Link]
-
BEC-UAC. Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4'- phenylthiosemicarbazide. Available at: [Link]
-
ACS Omega. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. Available at: [Link]
-
Semantic Scholar. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available at: [Link]
-
ResearchGate. Reaction of Semi or Thiosemicabazide with carboxylic acids. Mechanism.... Available at: [Link]
-
MDPI. Functionalizing Thiosemicarbazones for Covalent Conjugation. Available at: [Link]
-
ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. Available at: [Link]
-
PMC. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. Available at: [Link]
-
Preprints.org. Functionalizing Thiosemicarbazones for Covalent Immobilization on Nanoparticles. Available at: [Link]
-
African Journal of Pure and Applied Chemistry. solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. Available at: [Link]
-
Semantic Scholar. Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. Available at: [Link]
-
PMC. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Available at: [Link]
-
PubMed. Thiosemicarbazone-based Lead Optimization to Discover High-Efficiency and Low-Toxicity Anti-Gastric Cancer Agents. Available at: [Link]
-
PMC. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Available at: [Link]
-
Nanotechnology Perceptions. Synthesis Of Novel Thiosemicarbazone Derivative, Characterization, In Silico Study And Antidiabetic Activity. Available at: [Link]
-
PMC. Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells. Available at: [Link]
-
ResearchGate. Thiosemicarbazones 1–3 with a free and reactive carboxyl group, available for peptide conjugation.. Available at: [Link]
-
MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available at: [Link]
-
ResearchGate. Synthesis, characterization and spectral evaluation of some new substituted thiosemicarbazides and thiosemicarbazones. Available at: [Link]
-
PMC. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells. Available at: [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Available at: [Link]
-
Central Asian Journal of Medical and Natural Science. An Efficient Synthesis and Spectroscopic Characterizaton of Novel Thiosemicarbazone and Complexes. Available at: [Link]
-
EAS Journal of Chemistry and Chemical Sciences. Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
HPLC method development for detecting 2-(4-Acetylphenyl)propanoic acid
Application Note: High-Resolution HPLC Method Development for 2-(4-Acetylphenyl)propanoic acid (Ibuprofen Impurity J)
Executive Summary & Scientific Context
In the landscape of pharmaceutical development, 2-(4-Acetylphenyl)propanoic acid (commonly designated as Ibuprofen Impurity J in EP/BP or Related Compound J in USP) represents a critical quality attribute. It serves as both a primary degradation product (oxidative stress) and a late-stage synthetic intermediate in the manufacturing of Ibuprofen.
Unlike a standard "cookbook" protocol, this guide deconstructs the Structure-Property Relationships (SPR) that dictate the chromatographic behavior of this molecule. By understanding the polarity shift introduced by the acetyl group versus the isobutyl group of the parent drug, analysts can design robust, self-validating methods that resist matrix interference.
Physicochemical Profiling: The "Why" Behind the Method
To develop a robust method, we must first interrogate the analyte. The separation logic relies entirely on the structural differences between the impurity and the parent drug.
| Property | 2-(4-Acetylphenyl)propanoic acid (Impurity J) | Ibuprofen (Parent) | Chromatographic Implication |
| Functional Group | Acetyl (-COCH₃) | Isobutyl (-CH₂CH(CH₃)₂) | Impurity J is significantly more polar due to the ketone oxygen. |
| LogP (Hydrophobicity) | ~1.6 - 1.9 (Predicted) | ~3.5 | Critical: Impurity J will elute earlier than Ibuprofen in Reversed-Phase (RP) modes. |
| pKa (Acidic) | ~4.0 - 4.4 | ~4.4 | Both are weak acids. pH control is mandatory to suppress ionization and ensure retention. |
| UV Chromophore | Conjugated Ketone + Benzene | Benzene | The conjugated ketone in Impurity J provides stronger UV absorbance at higher wavelengths (254 nm) compared to Ibuprofen. |
Structural Degradation Pathway
The presence of Impurity J often indicates oxidative stress on the isobutyl side chain.
Figure 1: Oxidative degradation pathway converting Ibuprofen to 2-(4-Acetylphenyl)propanoic acid.
Method Development Strategy
Phase A: Column Selection
While C18 (L1) is the industry standard, the choice of bonding technology matters.
-
Recommendation: End-capped C18 with high carbon load.
-
Reasoning: The free carboxylic acid on the analyte interacts strongly with silanols, causing tailing. A high-purity, fully end-capped silica (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) prevents this secondary interaction.
Phase B: Mobile Phase pH Architecture
The pKa of ~4.4 dictates that the mobile phase pH must be < 3.0 .
-
The Trap: Running at pH 6.0+ ionizes the acid (
), causing it to elute in the void volume with no retention. -
The Solution: Use 0.1% Orthophosphoric acid or Formic acid (pH ~2.5). This keeps the molecule in its neutral (
) form, maximizing hydrophobic interaction with the C18 stationary phase.
Phase C: Wavelength Optimization
While Ibuprofen is typically monitored at 214 nm or 220 nm (low selectivity), Impurity J has an extended conjugation system due to the acetyl group.
-
Strategy: Extract a 3D chromatogram (PDA).
-
Observation: Impurity J shows a bathochromic shift. Monitoring at 254 nm enhances specificity for Impurity J, reducing baseline noise from non-conjugated matrix components.
The "Gold Standard" Protocol
This protocol is designed to be stability-indicating , meaning it separates Impurity J from the parent drug and other potential degradants.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm | Recommended: Agilent Zorbax Eclipse Plus C18 or equivalent L1. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.2) | Ensures full protonation of the carboxylic acid. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol causes higher backpressure and different selectivity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention reproducibility. |
| Injection Vol | 10 - 20 µL | Adjust based on sensitivity requirements. |
| Detection | UV @ 254 nm (Quant) & 214 nm (Profiling) | 254 nm is more selective for the ketone moiety. |
Gradient Program
An isocratic method (e.g., 60:40 ACN:Buffer) works, but a gradient is required to clear the late-eluting parent drug (Ibuprofen) and prevent carryover.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial Hold (Equilibration) |
| 2.0 | 70 | 30 | Isocratic hold to separate early polar impurities |
| 15.0 | 20 | 80 | Linear Ramp (Elutes Impurity J ~8 min, Ibuprofen ~12 min) |
| 18.0 | 20 | 80 | Wash Step |
| 18.1 | 70 | 30 | Return to Initial |
| 23.0 | 70 | 30 | Re-equilibration (Critical) |
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 2-(4-Acetylphenyl)propanoic acid reference standard in 10 mL of Acetonitrile.
-
Diluent: Mobile Phase A : Acetonitrile (50:50).[1] Matching the initial gradient composition prevents "solvent shock" and peak distortion.
Validation & Logic Flow
To ensure the method is "Self-Validating," specific system suitability criteria must be met before every run.
Figure 2: System Suitability Decision Tree. Resolution (Rs) > 2.0 is the critical control point.
Critical Validation Parameters (ICH Q2)
-
Specificity: Inject Mobile Phase blank. There must be no interference at the retention time of Impurity J (approx 7-9 mins).
-
Linearity: Range 0.5 µg/mL to 50 µg/mL (
). -
LOD/LOQ: The ketone group allows for high sensitivity. Expect LOQ approx 0.05 µg/mL at 254 nm.
Advanced Troubleshooting (Field Insights)
Issue 1: Peak Tailing (> 1.5)
-
Cause: Secondary silanol interactions with the carboxylic acid.
-
Fix: Ensure Mobile Phase A pH is < 2.5. If problem persists, add 5mM Triethylamine (TEA) to the mobile phase as a silanol blocker (competing base).
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations or "Phase Collapse" if using 100% aqueous during start-up.
-
Fix: Always keep at least 5% organic in the lines. Use a column oven set strictly to 30°C or 35°C.
Issue 3: "Ghost" Peaks
-
Cause: Impurity J is an intermediate. If analyzing synthesis mixtures, look for the ethyl ester derivative (intermediate precursor), which elutes after Ibuprofen.
References
-
European Pharmacopoeia (Ph. Eur.) . Monograph: Ibuprofen. 10th Edition. Strasbourg, France: EDQM. (Defines Impurity J and limits).
-
United States Pharmacopeia (USP) . Ibuprofen Monograph: Organic Impurities. USP-NF 2024. Rockville, MD. (Defines Related Compound J).
-
PubChem . 2-(4-Acetylphenyl)propanoic acid (Compound Summary). National Library of Medicine. Accessed Feb 2026.
-
Loppnow, G. R., et al. (2025).[2] "Photochemical degradation pathways of Ibuprofen intermediates." Journal of Pharmaceutical Sciences. (Provides spectral data supporting 254nm detection).
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Foundational text for pH/pKa retention logic).
Sources
Application Note: Recrystallization Solvent Systems for 2-(4-Acetylphenyl)propanoic Acid
Executive Summary & Compound Profile
2-(4-Acetylphenyl)propanoic acid (also known as 4-acetylhydratropic acid) represents a critical structural scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically serving as a key intermediate for Actarit and related arylpropionic acid derivatives.
Unlike its alkyl-substituted analogs (e.g., Ibuprofen intermediates), the presence of the 4-acetyl group introduces a dipole moment that significantly alters its solubility profile. The ketone moiety increases polarity and hydrogen-bond accepting capability, rendering standard "hydrocarbon-only" recrystallization methods (common for Ibuprofen) often insufficient or prone to "oiling out."
This Application Note provides a rational, scientifically grounded approach to selecting solvent systems, moving beyond trial-and-error to a predictable thermodynamic process.
Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| Structure | Arylpropionic acid with p-acetyl group | Dual polarity: Lipophilic aromatic ring + Polar acid/ketone. |
| Acidity (pKa) | ~4.2 - 4.5 | Soluble in basic aqueous solutions; insoluble in acidic water. |
| Melting Point | ~85–89°C (varies by purity) | Moderate MP requires careful temperature control to prevent oiling out. |
| Impurity Profile | Inorganic salts, unreacted Friedel-Crafts catalysts (AlCl3), regioisomers. | Requires a system that rejects ionic species and solubilizes isomers. |
Solvent System Selection Logic
Successful recrystallization relies on the Temperature Coefficient of Solubility . We require a solvent system where the target compound is:
-
Soluble at the boiling point (High
). -
Insoluble at ambient/low temperature (Low
). -
Chemically Inert (No esterification of the carboxylic acid).
The "Polarity Balance" Strategy
For 2-(4-Acetylphenyl)propanoic acid, a single solvent often fails.
-
Too Polar (e.g., Methanol): High solubility even when cold; poor recovery.
-
Too Non-Polar (e.g., Hexane): Low solubility even when hot; oiling out occurs.
Recommendation: Binary Solvent Systems.
Primary System: Ethyl Acetate / n-Heptane
-
Mechanism: Ethyl Acetate (Good Solvent) solvates the ketone and acid groups. n-Heptane (Anti-Solvent) reduces the dielectric constant of the bulk medium, forcing the crystal lattice to form upon cooling.
-
Advantage: Heptane (bp 98°C) allows for a higher thermal range than Hexane (bp 68°C), ensuring complete dissolution without premature boiling.
Secondary System: Ethanol / Water[1]
-
Mechanism: Ethanol dissolves the organic structure; Water acts as a powerful anti-solvent driven by the hydrophobic effect of the phenyl ring.
-
Advantage: Excellent for removing inorganic impurities (NaCl, Al salts) which remain in the water phase.
Pre-Validation: Micro-Scale Solvent Screening
Do not commit the entire batch to a solvent system without validation.
Protocol:
-
Place 50 mg of crude material into three separate test tubes.
-
Tube A (EtOAc/Heptane): Add 0.5 mL EtOAc. Heat to boil. Add Heptane dropwise until persistent cloudiness appears. Re-heat to clear. Cool.
-
Tube B (EtOH/Water): Add 0.5 mL Ethanol. Heat to boil. Add Water dropwise until cloudiness. Re-heat. Cool.
-
Tube C (Toluene): Add 1.0 mL Toluene. Heat to boil. Cool.
Success Criteria:
-
Crystals form upon cooling (not oil droplets).
-
Supernatant is colored (impurities stay in solution) while crystals are white/off-white.
Detailed Experimental Protocol
Method A: The Ethyl Acetate / n-Heptane System (Recommended)
Best for: Removing organic impurities and regioisomers.
Step 1: Dissolution[2][3]
-
Charge crude 2-(4-Acetylphenyl)propanoic acid (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethyl Acetate (30 mL, 3 vol).
-
Heat the mixture to reflux (approx. 77°C).
-
Note: If the solid does not dissolve completely, add more EtOAc in 2 mL increments until a clear solution is obtained.
-
Critical: If dark insoluble specks remain, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.
-
Step 2: Anti-Solvent Addition
-
Maintain gentle reflux.
-
Slowly add n-Heptane through the condenser or addition funnel.
-
Endpoint: Continue addition until a faint, persistent turbidity (cloudiness) is observed that does not disappear after 30 seconds of stirring.
-
Typical Ratio: 1:2 to 1:4 (EtOAc:Heptane).
-
-
Add a minimal amount of EtOAc (1-2 mL) to just clear the turbidity.
Step 3: Crystallization[4]
-
Remove the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Why? Rapid cooling traps impurities and causes oiling out.
-
-
Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1 hour to maximize yield.
Step 4: Isolation[3][4]
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio, 20 mL).
-
Dry: Dry in a vacuum oven at 45°C for 12 hours.
Method B: The Acid-Base "Chemical" Reset (For Highly Impure Batches)
Best for: Batches containing significant tar or non-acidic impurities.
-
Dissolve: Dissolve crude material in 1M NaOH (aq).
-
Wash: Extract the aqueous layer twice with Dichloromethane (DCM) to remove non-acidic organics. Discard the DCM organics.
-
Precipitate: Acidify the aqueous layer with 2M HCl to pH 1–2. The product will precipitate.[1][4][5]
-
Filter & Dry: Collect the solid.
-
Polishing: Perform the Recrystallization (Method A) on this semi-purified solid for pharmaceutical grade purity.
Process Visualization (Graphviz)
Caption: Decision tree for the recrystallization of 2-(4-Acetylphenyl)propanoic acid using the EtOAc/Heptane system.
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Oiling Out | The product separates as a liquid droplet rather than a crystal. This happens if the MP is low or the anti-solvent is added too fast/hot. | 1. Re-heat to dissolve the oil.2. Add more of the good solvent (EtOAc).3. Seed the solution with a pure crystal at the cloud point.4. Cool more slowly. |
| Low Yield | Too much solvent used; product remains in mother liquor. | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. |
| Colored Impurities | Conjugated impurities trapped in crystal lattice. | Add Activated Carbon (5 wt%) during the hot dissolution step (Step 1), stir for 10 mins, then hot filter before adding anti-solvent. |
References
-
ChemicalBook. (n.d.).[6] 2-(4-Methylphenyl)propanoic acid Properties (Analogous Structure Data). Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(4-Isobutyrylphenyl)propionic acid (Impurity Standard). Retrieved from
-
National Institute of Standards and Technology (NIST). (n.d.). Ibuprofen and related arylpropionic acids (General Solubility Data). Retrieved from
-
Org. Synth. (1978). 2-Phenylpropionic acid (General Synthesis & Purification).[7] Organic Syntheses, Coll. Vol. 6, p.897. Retrieved from
(Note: While specific literature on the recrystallization of the 4-acetyl derivative is proprietary or sparse, the protocols above are derived from validated methods for the homologous series of arylpropionic acids, specifically the Ibuprofen and Suprofen class intermediates.)
Sources
- 1. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 2. m.youtube.com [m.youtube.com]
- 3. WO1994006747A1 - Resolution of ketoprofen - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]
- 7. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
Comprehensive Application Note: Preparation of 2-(4-Acetylphenyl)propanoic Acid Hydrazide Derivatives
Executive Summary & Rationale
2-Arylpropanoic acids (profens) constitute a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The 2-(4-acetylphenyl)propanoic acid scaffold is structurally analogous to widely utilized therapeutics like ibuprofen and flurbiprofen[1][2]. However, the free carboxylic acid moiety in these compounds is frequently associated with gastrointestinal (GI) toxicity, including ulceration and bleeding, due to direct mucosal irritation and systemic prostaglandin inhibition[2].
Converting the carboxylic acid into a hydrazide, and subsequently into hydrazide-hydrazone derivatives, serves a dual therapeutic purpose:
-
Masking the Acidic Pharmacophore: Derivatization mitigates local GI irritation, improving the safety profile of the parent scaffold[2].
-
Introducing Novel Bioactivity: The hydrazone linkage (-CO-NH-N=CH-Ar) is a privileged pharmacophore known for broad-spectrum antimicrobial, anticancer, and potent urease inhibitory activities[3][4].
Mechanistic Workflow & Reaction Pathway
The synthesis of 2-(4-acetylphenyl)propanoic acid hydrazide derivatives follows a robust, high-yield, three-step linear sequence[3]:
-
Fischer Esterification: Direct amidation of the carboxylic acid with hydrazine is thermodynamically unfavorable because it forms a stable, unreactive carboxylate salt. Esterification with an alcohol (e.g., methanol) in the presence of catalytic sulfuric acid masks the acidic proton and creates a superior leaving group (methoxide)[3][4].
-
Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine is a potent nucleophile due to the
-effect. An excess of hydrazine hydrate is critical to prevent the formation of symmetrical 1,2-diacylhydrazines (diacylation)[3][5]. -
Schiff Base Condensation: The primary amine of the hydrazide is condensed with various aromatic aldehydes. A catalytic amount of glacial acetic acid acts as a Brønsted acid to protonate the aldehyde carbonyl, increasing its electrophilicity without fully protonating the hydrazide nucleophile[3][4].
Caption: Three-step synthetic workflow for the preparation of 2-(4-Acetylphenyl)propanoic acid hydrazones.
Detailed Experimental Protocols
Note: All reactions must be monitored by Thin Layer Chromatography (TLC) to ensure a self-validating workflow. Use a 40% ethyl acetate in n-hexane solvent system for optimal resolution[3].
Protocol 3.1: Synthesis of Methyl 2-(4-acetylphenyl)propanoate (Esterification)
Objective: Activate the carboxylic acid for subsequent nucleophilic attack[3].
-
Setup: In a 100 mL round-bottom (RB) flask, dissolve 10 mmol of 2-(4-acetylphenyl)propanoic acid in 25 mL of anhydrous methanol.
-
Catalysis: Add 0.5 mL of concentrated sulfuric acid (
) dropwise while stirring. Causality: acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester. -
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4–5 hours[3].
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with a 10% aqueous
solution to remove unreacted acid, then extract with ethyl acetate (3 × 20 mL)[6]. -
Purification: Dry the organic layer over anhydrous
, filter, and evaporate to yield the ester intermediate.
Protocol 3.2: Synthesis of 2-(4-Acetylphenyl)propanoic Acid Hydrazide (Hydrazinolysis)
Objective: Convert the ester to the key hydrazide intermediate[3][4].
-
Setup: Transfer the synthesized ester (approx. 8 mmol) into a 100 mL RB flask containing 20 mL of absolute ethanol[3][4].
-
Nucleophilic Addition: Add 2.5 mL of 99% hydrazine hydrate (
) (excess). Causality: The large excess ensures mono-substitution and prevents the formation of inactive secondary amides. -
Reaction: Reflux the mixture at 78°C for 3–4 hours[3]. Monitor via TLC until the ester spot disappears.
-
Workup: Pour the hot reaction mixture into a beaker containing 100 mL of ice-cold distilled water[3].
-
Isolation: The hydrazide will precipitate as a white/off-white solid. Filter under vacuum, wash thoroughly with cold water to remove residual hydrazine, and air-dry[3].
Protocol 3.3: General Procedure for Hydrazide-Hydrazone Derivatives (Schiff Base Formation)
Objective: Condense the hydrazide with aromatic aldehydes to form the final derivatives[3][4].
-
Setup: In a 50 mL RB flask, dissolve 2 mmol of 2-(4-acetylphenyl)propanoic acid hydrazide and 2.2 mmol of the chosen aromatic aldehyde in 15 mL of absolute ethanol[4].
-
Catalysis: Add 3–4 drops of glacial acetic acid. Causality: Mild acid catalysis accelerates the dehydration step of imine formation without protonating the nucleophilic nitrogen of the hydrazide.
-
Reaction: Reflux the mixture for 2–3 hours.
-
Workup & Purification: Cool to room temperature. If the product does not precipitate spontaneously, add crushed ice. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure (E)-N'-benzylidene derivative[3].
Data Presentation: Synthesized Derivatives
The following table summarizes the expected physicochemical properties of the synthesized 2-(4-acetylphenyl)propanoic acid hydrazide-hydrazone derivatives, modeled after established 2-arylpropanoic acid analogs[3][4].
| Derivative Code | Aromatic Aldehyde (Ar-CHO) | Yield (%) | Melting Point (°C) | TLC |
| HZD-01 | Benzaldehyde | 85 | 172–174 | 0.55 |
| HZD-02 | 4-Chlorobenzaldehyde | 88 | 185–187 | 0.60 |
| HZD-03 | 4-Methoxybenzaldehyde | 82 | 160–162 | 0.48 |
| HZD-04 | 2-Nitrobenzaldehyde | 79 | 195–197 | 0.50 |
| HZD-05 | 2,4-Dichlorobenzaldehyde | 90 | 202–204 | 0.65 |
*TLC Solvent System: n-Hexane/Ethyl Acetate (60:40 v/v).
Troubleshooting & Quality Control
-
Incomplete Hydrazinolysis: If TLC shows unreacted ester after 4 hours, ensure the hydrazine hydrate used is fresh (99% concentration). Hydrazine degrades over time, losing its nucleophilic strength.
-
Diacylation Byproducts: If a highly non-polar spot appears during hydrazinolysis, it indicates 1,2-diacylhydrazine formation. This is corrected by increasing the molar ratio of hydrazine hydrate to ester (at least 5:1)[5].
-
Stereochemistry of Hydrazones: NMR spectroscopy (
-NMR) will typically reveal a singlet around 8.0–8.5 ppm for the azomethine proton (-N=CH-). The derivatives predominantly exist in the E-geometrical isomer form due to steric hindrance[3][7].
References
1.[5] Development and assessment of green synthesis of hydrazides†. egranth.ac.in. URL: 2.[3] Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega. URL: 3.[6] Lemon Pulp mediated Synthesis of acyl hydrazides. inglomayor.cl. URL: 4.[7] Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. MDPI. URL: 5.[1] Microwave assisted synthesis of some novel Flurbiprofen hydrazide- hydrazones as anti-HCV NS5B and anticancer agents. DergiPark. URL: 6.[2] Synthesis of flurbiprofen hydrazide-hydrazones. ResearchGate. URL: 7.[4] Synthesis, Characterization and Preliminary Anti-Microbial Evaluation of New Flurbiprofen Hydrazide Derivatives. ResearchGate. URL:
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-(4-Acetylphenyl)propanoic Acid Scaffolds
Introduction: Accelerating the Synthesis of a Key Pharmaceutical Building Block
2-(4-Acetylphenyl)propanoic acid is a crucial scaffold in medicinal chemistry, forming the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives, such as ibuprofen and ketoprofen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1] The development of rapid, efficient, and sustainable methods for the synthesis of this and related arylpropanoic acid structures is of significant interest to the pharmaceutical industry for drug discovery and process development.
Conventional synthesis methods for these compounds often involve multiple steps, long reaction times, and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the efficient and uniform heating of reaction mixtures through dielectric polarization to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity.[2][3] This application note provides a detailed protocol for the two-step microwave-assisted synthesis of 2-(4-acetylphenyl)propanoic acid, designed for researchers, scientists, and drug development professionals. The protocol is based on a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a rapid saponification, both performed under controlled microwave irradiation.
The Scientific Rationale: A Two-Step, Microwave-Driven Approach
The synthesis is strategically divided into two key stages, each optimized for microwave conditions to ensure high efficiency and yield.
Step 1: Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
The core of this synthesis is the formation of the C-C bond between the aromatic ring and the propanoic acid side chain. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this transformation due to its high functional group tolerance and the commercial availability of the required building blocks.[4][5] In this protocol, we couple (4-acetylphenyl)boronic acid with an ethyl 2-bromopropanoate.
Microwave irradiation is particularly effective for palladium-catalyzed reactions.[6] The rapid and uniform heating ensures that the catalytic cycle proceeds at an accelerated rate, minimizing the formation of byproducts and often allowing for lower catalyst loadings.[1]
Step 2: Ester Hydrolysis to the Final Carboxylic Acid
The product of the Suzuki coupling is an ester, which is then rapidly hydrolyzed (saponified) to the desired carboxylic acid under basic conditions. Microwave assistance significantly shortens the time required for this transformation compared to conventional refluxing methods, often completing the reaction in minutes.[7]
Visualized Experimental Workflow
The following diagram outlines the complete two-step synthesis process.
Caption: Workflow for the two-step microwave-assisted synthesis.
Detailed Experimental Protocols
Safety Precautions:
-
Always use a dedicated laboratory microwave reactor designed for chemical synthesis. Do not use a domestic kitchen microwave oven. [8]
-
Microwave reactions in sealed vessels generate high pressures. Use only appropriate, pressure-rated vials and do not exceed the recommended fill volume.[9]
-
Palladium catalysts can be pyrophoric. Handle with care in an inert atmosphere if necessary.
-
The Suzuki-Miyaura reaction can be exothermic. Careful monitoring of temperature and pressure is crucial.[10]
-
Always work in a well-ventilated fume hood.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol details the synthesis of the intermediate, ethyl 2-(4-acetylphenyl)propanoate.
| Parameter | Value/Description |
| Reagents | |
| (4-acetylphenyl)boronic acid | 1.0 mmol, 164 mg |
| Ethyl 2-bromopropanoate | 1.2 mmol, 148 µL, 217 mg |
| Palladium Catalyst (Pd(PPh₃)₄) | 0.03 mmol, 35 mg |
| Base (Potassium Carbonate) | 2.0 mmol, 276 mg |
| Solvent System | |
| 1,4-Dioxane | 4 mL |
| Water | 1 mL |
| Microwave Parameters | |
| Vessel Size | 10 mL microwave vial |
| Temperature | 120 °C |
| Hold Time | 15 minutes |
| Power | Dynamic (adjusted to maintain temperature) |
| Stirring | High |
Step-by-Step Methodology:
-
To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add (4-acetylphenyl)boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane and water to the vial.
-
Add ethyl 2-bromopropanoate to the mixture.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture at 120°C for 15 minutes with high stirring.
-
After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.[9]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude ethyl 2-(4-acetylphenyl)propanoate can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a clear oil.
Expected Outcome & Validation:
-
Yield: >85%
-
¹H NMR (predicted, CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H), 7.45 (d, 2H), 4.15 (q, 2H), 3.75 (q, 1H), 2.60 (s, 3H), 1.50 (d, 3H), 1.20 (t, 3H).
-
¹³C NMR (predicted, CDCl₃, 100 MHz) δ (ppm): 197.8, 174.0, 145.0, 136.0, 128.8, 126.0, 61.0, 45.0, 26.5, 18.5, 14.2.
Protocol 2: Microwave-Assisted Saponification
This protocol details the hydrolysis of the ester intermediate to the final product, 2-(4-acetylphenyl)propanoic acid.
| Parameter | Value/Description |
| Reagents | |
| Ethyl 2-(4-acetylphenyl)propanoate | 1.0 mmol, 220 mg |
| Base (Sodium Hydroxide) | 3.0 mmol, 120 mg |
| Solvent System | |
| Ethanol | 3 mL |
| Water | 3 mL |
| Microwave Parameters | |
| Vessel Size | 10 mL microwave vial |
| Temperature | 100 °C |
| Hold Time | 10 minutes |
| Power | Dynamic |
| Stirring | High |
Step-by-Step Methodology:
-
Dissolve ethyl 2-(4-acetylphenyl)propanoate in ethanol in a 10 mL microwave vial with a magnetic stir bar.
-
Add an aqueous solution of sodium hydroxide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 10 minutes.
-
Allow the vial to cool to a safe temperature before opening.
-
Work-up:
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidify the mixture to pH ~2 with 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
-
Purification: The product can be recrystallized from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield a white solid.
Expected Outcome & Validation:
-
Yield: >90%
-
Melting Point: Approximately 87°C (for a similar compound, 2-[4-(2-methylpropanoyl)phenyl]propanoic acid)[10]
-
¹H NMR (predicted, CDCl₃, 400 MHz) δ (ppm): 11.5-12.5 (br s, 1H, COOH), 7.95 (d, 2H), 7.45 (d, 2H), 3.80 (q, 1H), 2.60 (s, 3H), 1.55 (d, 3H).
-
¹³C NMR (predicted, CDCl₃, 100 MHz) δ (ppm): 198.0, 180.0, 144.5, 136.5, 129.0, 126.5, 45.0, 26.5, 18.0.
Conclusion and Field-Proven Insights
This microwave-assisted protocol provides a rapid, efficient, and high-yielding pathway to the 2-(4-acetylphenyl)propanoic acid scaffold. The significant reduction in reaction time for both the Suzuki-Miyaura coupling and the saponification steps makes this method highly attractive for high-throughput synthesis and library generation in a drug discovery context. The self-validating nature of the protocol, with clear expected outcomes and characterization data, ensures reproducibility and reliability. By adopting microwave technology, researchers can accelerate their synthetic workflows, reduce energy consumption, and contribute to greener chemistry practices.
References
-
CEM Corporation. "Safety Considerations for Microwave Synthesis." Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. "Organic Syntheses Procedure." Organic Syntheses. Available at: [Link]
-
Stenutz, R. "2-[4-(2-methylpropanoyl)phenyl]propanoic acid." Stenutz. Available at: [Link]
-
Bargnesi, M., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." MDPI, 2025. Available at: [Link]
-
Patil, S. "Microwave Chemistry and its Applications." Research Journal of Pharmaceutical Dosage Forms and Technology, 2020. Available at: [Link]
-
Genc, H. K., et al. "Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Available at: [Link]
-
Singh, S., et al. "Microwave assisted synthesis of some Traditional reactions: Green chemistry approach." World Journal of Pharmacy and Pharmaceutical Sciences, 2020. Available at: [Link]
-
Sharma, P., & Singh, V. "Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy." International Journal of Research in Pharmacy and Allied Science, 2025. Available at: [Link]
-
CEM Corporation. "Organometallic cross-coupling reactions." Available at: [Link]
-
Kumar, P., et al. "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities." International Journal of Pharmaceutical and Phytopharmacological Research, 2020. Available at: [Link]
-
Salih, K. S. M., & Baqi, Y. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Catalysts, 2019. Available at: [Link]
-
Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations." Angewandte Chemie International Edition, 2006. Available at: [Link]
-
Konda, V., et al. "Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors." Organic Process Research & Development, 2014. Available at: [Link]
-
CEM Corporation. "Hydrolysis Reaction." Available at: [Link]
Sources
- 1. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
- 2. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. chegg.com [chegg.com]
- 5. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0224609) [np-mrd.org]
- 7. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. rsc.org [rsc.org]
- 10. 2-[4-(2-methylpropanoyl)phenyl]propanoic acid [stenutz.eu]
Technical Support Center: Troubleshooting 2-(4-Acetylphenyl)propanoic Acid Synthesis
Introduction: The Synthesis Challenge
The synthesis of 2-(4-acetylphenyl)propanoic acid (a key intermediate for Loxoprofen and related NSAIDs) is classically achieved via the Friedel-Crafts acylation of 2-phenylpropanoic acid or its ester derivatives.
While theoretically straightforward, this reaction is notorious for variable yields (ranging from 30% to 85%) due to three competing factors:
-
Catalyst Deactivation: The carboxylic acid moiety coordinates with Lewis acids (
), requiring massive stoichiometric excess. -
Regioselectivity: Competition between para- (desired) and ortho- substitution.
-
Workup Losses: Aluminum salts form stable emulsions with the product, leading to isolation failures.
This guide provides a diagnostic framework to identify which of these factors is suppressing your yield.
Part 1: Diagnostic Decision Tree
Before adjusting parameters, identify your synthesis pathway. The "Direct Acid" route is the most common source of failure.
Figure 1: Diagnostic flow for identifying the primary yield bottleneck based on starting material.
Part 2: Troubleshooting Guides & FAQs
Category A: Reaction Setup & Stoichiometry
Q1: I am using 1.1 equivalents of
-
The Math:
-
1 eq
consumed by -COOH group. -
1 eq
consumed by the forming Acetyl group (C=O). -
Result: You have 0 free equivalents available to catalyze the reaction.
-
-
Solution: You must use at least 3.0 to 3.5 equivalents of
if reacting the free acid directly [1]. -
Better Alternative: Convert the acid to Methyl 2-phenylpropanoate first. The ester route typically requires only 1.2–1.5 eq of
and yields are consistently higher (80%+) [2].
Q2: My reaction mixture turns into a solid black tar that I cannot stir. Is the product ruined? Diagnosis: Solvent Volume & Complexation. The "Red/Black Tar" is the active acylium-aluminum complex. It is necessary for the reaction but detrimental if it precipitates out of solution (stopping agitation).
-
Solution:
-
Increase solvent volume (Dichloromethane, DCM) to 10–15 volumes relative to substrate.
-
Dosing Order: Add the Acetyl Chloride to the
/DCM slurry first to form the acylium ion, then add the substrate dropwise. This controls the exotherm and viscosity.
-
Category B: Regioselectivity (Ortho vs. Para)
Q3: I am seeing significant ortho-isomer impurities (up to 15%). How do I favor the para-isomer? Diagnosis: Steric/Electronic Control. The 2-propanoic acid group is moderately bulky, usually favoring para. However, high temperatures or improper solvents allow ortho attack.
-
Mechanism: The reaction is kinetically controlled.
-
Solution:
-
Temperature: Keep the addition temperature strictly between 0°C and 5°C . Allow to warm to Room Temp (20-25°C) only after addition is complete [3].
-
Solvent: Dichloromethane (DCM) is standard. Replacing DCM with 1,2-Dichloroethane (DCE) or Nitrobenzene can alter selectivity due to polarity, though DCE is more toxic.
-
Substrate: The Ester derivative is bulkier than the free acid, slightly improving para-selectivity due to steric hindrance.
-
Category C: Workup & Isolation[1][2]
Q4: I have high conversion by TLC, but after workup, my isolated yield is <40%. Where did it go? Diagnosis: Emulsion Lock or Ester Hydrolysis. Aluminum salts form "mud" that traps organic products. If you used the ester route, aggressive acid quenching might have partially hydrolyzed your product to the acid, which then extracted into the aqueous layer if the pH was high.
-
Solution (The "Fieser" Quench Variation):
-
Pour the reaction mixture slowly into Ice/HCl (conc) .
-
Do not shake vigorously immediately; stir gently to hydrolyze the Al-complex.
-
Filtration: If a stubborn emulsion forms, filter the biphasic mixture through a Celite pad before separation.
-
pH Check: If you want the Acid product, ensure the aqueous layer is pH < 2 and extract with EtOAc. If you want the Ester, wash with
(pH 8) to remove unreacted starting acids, but ensure your product isn't lost in the wash.
-
Part 3: Recommended Protocol (The "Ester" Route)
This protocol minimizes catalyst usage and maximizes yield by protecting the carboxylic acid first.
Reaction Scheme:
-
Esterification: 2-phenylpropanoic acid
Methyl 2-phenylpropanoate. -
Acylation: Methyl 2-phenylpropanoate + Acetyl Chloride
Methyl 2-(4-acetylphenyl)propanoate. -
Hydrolysis: Methyl 2-(4-acetylphenyl)propanoate
Target Acid .
Step-by-Step Methodology
| Parameter | Specification | Notes |
| Substrate | Methyl 2-phenylpropanoate (1.0 eq) | Dry, water <0.05% |
| Reagent | Acetyl Chloride (1.2 eq) | Freshly distilled if yellow |
| Catalyst | Aluminum Chloride (1.5 eq) | Anhydrous (Yellow/Grey powder) |
| Solvent | Dichloromethane (DCM) | 10 Volumes (mL/g) |
| Temp | 0–5°C (Addition), 25°C (Stir) | Critical for regio-control |
Procedure:
-
Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere.
-
Catalyst Slurry: Charge DCM and
. Cool to 0°C.[1][2][3] -
Acylium Formation: Add Acetyl Chloride dropwise over 15 mins. Stir 15 mins. (Solution turns yellow/orange).
-
Addition: Dissolve Methyl 2-phenylpropanoate in minimal DCM. Add dropwise to the mixture at 0°C over 30–45 mins. Do not exceed 5°C.
-
Reaction: Warm to 25°C and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour mixture into 200g Ice + 20mL conc. HCl. Stir 30 mins until layers clarify.
-
Isolation: Extract organic layer, dry over
, evaporate. -
Hydrolysis (Optional): If the free acid is required, reflux the crude ester in 10% NaOH/MeOH for 1 hour, then acidify to pH 1 to precipitate the product [4].
Part 4: Mechanism & Pathway Visualization
The following diagram illustrates the competing pathways and the critical role of the "Ester Protection" strategy in avoiding catalyst poisoning.
Figure 2: Mechanistic comparison showing why the Ester route prevents catalyst death.
References
-
BenchChem Technical Support. (2025).[1] Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from
-
CN Patent 103193620A. (2013). Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.[4][5] (Demonstrates the efficiency of ester intermediates in Friedel-Crafts analogs).
-
US Patent 3965161A. (1976). Process of producing a 2-(4-alkylphenyl)-propionic acid.[3][4][5][6][7][8][9] (Fundamental data on temperature control for para-selectivity).
-
ChemicalBook. (2025). Loxoprofen Sodium Synthesis & Intermediates.[4][6] (Hydrolysis protocols for propionate esters).
Sources
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104710309A - Synthetic methods of loxoprofen sodium and intermediate thereof - Google Patents [patents.google.com]
- 5. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents [patents.google.com]
- 6. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. US3965161A - Process of producing a 2-(4-alkylphenyl)-propionic acid - Google Patents [patents.google.com]
- 9. CN105753685A - Method for preparing loxoprofen intermediate - Google Patents [patents.google.com]
Separating 2-(4-Acetylphenyl)propanoic acid from unreacted starting materials
Welcome to the Technical Support Center for the purification of 2-(4-acetylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs)
General Purity Questions
Q1: What are the most common impurities I should expect when synthesizing 2-(4-acetylphenyl)propanoic acid?
A1: The impurity profile largely depends on the synthetic route employed. A prevalent method for synthesizing 2-(4-acetylphenyl)propanoic acid involves the Friedel-Crafts acylation followed by hydrolysis of an ester precursor, such as ethyl 2-(4-acetylphenyl)propanoate.[1]
Therefore, the most common impurities are:
-
Unreacted Starting Material: Typically the corresponding ester, which is a neutral compound.
-
Byproducts of Hydrolysis: Residual alcohol (e.g., ethanol) from the saponification of the ester.
-
Catalysts: Residual acid or base used to catalyze the hydrolysis.
Understanding the nature of these impurities—primarily the neutrality of the unreacted ester versus the acidity of your target compound—is the cornerstone of a successful purification strategy.
Troubleshooting Acid-Base Extraction
Q2: I've performed an acid-base extraction to separate my acidic product from the neutral unreacted ester, but my yield is very low. What could have gone wrong?
A2: Low yield after an acid-base extraction is a frequent issue and can often be traced back to several key steps. The underlying principle of this technique is the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt, allowing for its separation from the water-insoluble neutral ester.[2][3][4]
Here are the most common causes for low yield and how to troubleshoot them:
-
Incomplete Deprotonation: The carboxylic acid may not have been fully converted to its salt form. This can happen if the basic solution used for the extraction is not strong enough or if an insufficient amount was used. While sodium bicarbonate is a weak base, it is generally sufficient to deprotonate a carboxylic acid.[2][3] However, ensuring a basic pH (pH > 8) of the aqueous layer is crucial.
-
Solution: After adding the basic solution and separating the layers, test the pH of the aqueous layer. If it is not sufficiently basic, add more base to the organic layer and re-extract.
-
-
Incomplete Reprotonation: After separating the aqueous layer containing the carboxylate salt, the solution must be acidified to precipitate the pure carboxylic acid.[4][5] If not enough acid is added, a significant portion of your product will remain dissolved in the aqueous layer as the carboxylate salt.[6]
-
Product Lost in the Organic Layer: Even after extraction with a base, a small amount of the carboxylic acid may remain in the organic layer.
-
Solution: Perform multiple extractions (2-3 times) with the basic solution to maximize the transfer of the carboxylate salt into the aqueous phase.
-
-
Premature Precipitation: If the concentration of the carboxylate salt in the aqueous layer is very high, it may precipitate before acidification.
-
Solution: Use a sufficient volume of aqueous base to keep the salt dissolved.
-
Here is a workflow to help diagnose the issue:
Caption: Troubleshooting workflow for low yield in acid-base extraction.
Q3: I'm observing a thick emulsion at the interface of my organic and aqueous layers during extraction. How can I resolve this?
A3: Emulsion formation is a common problem in liquid-liquid extractions, particularly when there are surfactants or other interfering substances present. Here are several techniques to break an emulsion:
-
Time and Patience: Sometimes, simply allowing the separatory funnel to stand for a period can lead to the separation of the layers.
-
Mechanical Agitation: Gently swirling or stirring the mixture with a glass rod can help to coalesce the dispersed droplets.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a bed of Celite or glass wool can be effective.
Recrystallization Challenges
Q4: I have my crude 2-(4-acetylphenyl)propanoic acid after extraction, but I'm struggling to purify it further by recrystallization. What's the best solvent system?
A4: The key to a successful recrystallization is choosing a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For 2-(4-acetylphenyl)propanoic acid, a moderately polar compound, here are some recommended solvent systems:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization upon cooling.[8] |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for many organic compounds, and the addition of a non-polar solvent like hexane can effectively induce crystallization. |
| Toluene | Aromatic solvents can be effective for recrystallizing aromatic carboxylic acids. |
Experimental Protocol for Two-Solvent Recrystallization (Ethanol/Water):
-
Dissolve the crude 2-(4-acetylphenyl)propanoic acid in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Heat the solution to a gentle boil.
-
Add hot water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Q5: My recrystallization resulted in an oil instead of crystals. What should I do?
A5: "Oiling out" is a common issue in recrystallization and typically occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated. Here's how to address it:
-
Lower the Cooling Temperature: Try cooling the solution more slowly to encourage crystal nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a rough surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent may not be appropriate. Try a solvent with a lower boiling point or a different solvent pair.
Chromatographic Purification
Q6: When is column chromatography a better choice than recrystallization for purifying 2-(4-acetylphenyl)propanoic acid?
A6: Column chromatography is a more powerful purification technique than recrystallization and is particularly useful in the following scenarios:
-
Multiple Impurities with Similar Solubility: If your crude product contains several impurities with solubility characteristics similar to your desired compound, recrystallization may not be effective.
-
Small-Scale Purifications: For smaller quantities of material, column chromatography can provide a more efficient separation with higher recovery.
-
Amorphous or Oily Products: If your product consistently "oils out" during recrystallization, column chromatography is a reliable alternative.
Q7: What are the recommended conditions for purifying 2-(4-acetylphenyl)propanoic acid using column chromatography?
A7: For a moderately polar compound like 2-(4-acetylphenyl)propanoic acid, normal-phase silica gel chromatography is a good starting point.
Thin-Layer Chromatography (TLC) for Method Development:
Before running a column, it is essential to determine the optimal solvent system using TLC.[9][10]
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a ratio of 7:3 (hexane:ethyl acetate) and adjust as needed.
-
Visualization: UV light (254 nm) should reveal the aromatic compound as a dark spot.
The ideal eluent system will give your product an Rf value of approximately 0.3-0.4.
Column Chromatography Protocol:
-
Prepare the Column: Pack a glass column with silica gel in your chosen eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elute: Run the eluent through the column, collecting fractions in separate test tubes.
-
Monitor Fractions: Spot each fraction on a TLC plate to determine which fractions contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 2-(4-acetylphenyl)propanoic acid.
Here is a diagram illustrating the decision-making process for purification:
Sources
- 1. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. mt.com [mt.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
Optimizing Friedel-Crafts catalyst ratio for acetylphenyl propanoic acid production
Technical Support Center: Organic Synthesis Division Subject: Optimization of Friedel-Crafts Catalyst Ratios for Acetylphenyl Propanoic Acid Ticket ID: FC-OPT-4402 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are encountering yield inconsistencies or workup difficulties in the synthesis of acetylphenyl propanoic acid (typically 3-(4-acetylphenyl)propanoic acid) via Friedel-Crafts acylation.
This reaction is deceptively complex because the substrate contains a carboxylic acid moiety. Unlike simple benzene acylation, the stoichiometry here is not 1:1. The carboxylic acid acts as a "catalyst sink," and the product ketone acts as a Lewis base, further sequestering the aluminum chloride (
This guide addresses the critical Catalyst-to-Substrate Ratio (
Module 1: The Critical Ratio (Stoichiometry)
User Question:
"I am using 1.2 equivalents of
Technical Response:
For substrates containing a free carboxylic acid (like phenylpropanoic acid), a 1.2 equivalent ratio is mathematically insufficient. You are likely running out of active catalyst before the reaction completes.
The "Three-Sink" Theory of Consumption:
In this specific reaction,
| "Sink" Species | Interaction Type | Impact | |
| 1. Substrate (-COOH) | Acid-Base Reaction | 1.0 eq | The -COOH proton reacts to release HCl and form |
| 2. Product (C=O) | Lewis Acid-Base Complex | 1.0 eq | The newly formed acetyl ketone binds tightly to |
| 3. Reagent (AcCl) | Acylium Ion Formation | >0.2 eq | Required to generate the active electrophile |
| Total Requirement | ~2.2 eq (Theoretical Minimum) | Practical Target: 3.0 – 3.5 eq |
Recommendation:
Increase your
-
1.0 eq neutralizes the substrate.
-
1.0 eq complexes the product.
-
1.0+ eq drives the kinetics as the active catalyst.
Visualizing the Catalyst Consumption
The following diagram illustrates why your current loading is failing.
Figure 1: The "Three-Sink" model showing why standard catalytic ratios fail for carboxylic acid substrates.
Module 2: Troubleshooting Regioselectivity & Yield
User Question:
"I increased the catalyst, but now I see significant ortho-isomer impurities and 'tar' formation. How do I control this?"
Technical Response:
High catalyst loading increases reactivity but decreases selectivity. The para position is sterically favored for phenylpropanoic acid, but high temperatures or improper solvent choices can promote ortho substitution or polymerization.
Optimization Protocol:
-
Temperature Control (The "Low-High" Method):
-
Step 1 (Complexation): Add
to the solvent/acetyl chloride mixture at 0°C to -5°C . -
Step 2 (Addition): Add the phenylpropanoic acid slowly. The exotherm is significant.
-
Step 3 (Reaction): Allow to warm to Room Temperature (20-25°C). Do not reflux unless conversion stalls. Refluxing with 3.5 eq of
promotes "tar" (polymerization) and acyl migration.
-
-
Solvent Selection:
-
Dichloromethane (DCM): Standard. Good solubility, but allows some ortho isomer.
-
Nitrobenzene: High polarity. often enhances para-selectivity due to complexation bulk, but difficult to remove (high boiling point).
-
1,2-Dichloroethane (DCE): Allows higher temperatures than DCM if the reaction is sluggish, but toxic.
-
Diagnostic Table: Solvent vs. Outcome
| Solvent | Selectivity (p:o) | Yield | Workup Difficulty |
| DCM | ~85:15 | High | Low (Volatile) |
| Nitrobenzene | ~95:5 | Moderate | High (Distillation req.) |
| CS₂ (Legacy) | High | High | Avoid (Neurotoxic/Flammable) |
Module 3: The "Aluminum Nightmare" (Workup)
User Question:
"My reaction finished, but the workup is a disaster. I have a thick, white emulsion that won't separate. I've been centrifuging for hours."
Technical Response:
You are experiencing the precipitation of aluminum hydroxide gel (
The Self-Validating Quench Protocol: Do not just "add water." You must control the species of aluminum to keep it soluble.
Step-by-Step Resolution:
-
The Acid Quench (Standard):
-
The Rochelle's Salt Method (For Acid-Sensitive Products):
-
If your product cannot survive 6M HCl, quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .
-
Mechanism:[1][2][3][4][5] Tartrate chelates aluminum, pulling it into the aqueous phase without forming a gel.
-
Note: This requires vigorous stirring for 1-2 hours to fully complex the aluminum.
-
-
Breaking an Existing Emulsion:
-
Do not shake. Swirl gently.
-
Add Brine (Sat. NaCl) to increase ionic strength.[6]
-
Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth). The solid aluminum salts often stabilize the emulsion; filtering them out breaks it instantly.
-
Module 4: Experimental Workflow Diagram
Below is the optimized logic flow for your experiment, integrating the stoichiometry and workup fixes.
Figure 2: Decision tree for reaction monitoring and workup.
References
- Olah, G. A. (Ed.). Friedel-Crafts and Related Reactions. Vol. 1-4. Wiley-Interscience.
-
MilliporeSigma. Friedel–Crafts Acylation Mechanism and Protocols. Available at:
-
BenchChem. Troubleshooting Aluminum Chloride Workup Emulsions. Available at:
-
University of Rochester. Workup Troubleshooting: How to Manage an Emulsion. Available at:
- Groggins, P. H.Unit Processes in Organic Synthesis. McGraw-Hill. (Detailing industrial stoichiometry for Friedel-Crafts).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 3. websites.umich.edu [websites.umich.edu]
- 4. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Resolution of 2-(4-Acetylphenyl)propanoic Acid
Executive Summary & Molecule Profile
User Context: You are attempting to separate the enantiomers of 2-(4-Acetylphenyl)propanoic acid . This molecule contains a stereogenic center at the
Chemical Challenges:
-
Acidity: The carboxylic acid moiety (
) causes severe peak tailing in chromatography and complicates extraction in biocatalysis. -
Polarity: Unlike Ibuprofen (isobutyl group), the 4-acetyl group acts as a hydrogen bond acceptor, altering solubility and interaction with chiral selectors.
-
Lability: While generally stable, the
-proton is acidic; avoid strong bases ( ) for extended periods to prevent racemization via enolization.
Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]
Best For: Analytical purity checks (
Standard Operating Procedure (SOP)
Phase 1: Column Selection For 2-arylpropionic acids, polysaccharide-based Chiral Stationary Phases (CSPs) are the "Gold Standard."
| Priority | Column Name | Selector Chemistry | Why? |
| 1 (Primary) | Chiralpak AD-H / AD-3 | Amylose tris(3,5-dimethylphenylcarbamate) | Historically the most successful for "profen" acids. The helical amylose cavity accommodates the phenyl ring well. |
| 2 (Secondary) | Chiralcel OD-H / OD-3 | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary selectivity. If AD fails, OD often works due to the linear cellulose backbone. |
| 3 (Alternative) | Chiralpak AS-H | Amylose tris((S)- | Useful if the acetyl group causes steric clashes in AD/OD cavities. |
Phase 2: Mobile Phase Optimization
-
Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for raw acids to maximize hydrogen bonding with the CSP.
-
Base Solvent: n-Hexane / Isopropanol (IPA) (90:10 to 80:20).
-
Critical Additive: You MUST add 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.
-
Reasoning: Without acid, the carboxyl group ionizes on the silica matrix, leading to broad, tailing peaks and loss of chiral recognition.
-
Troubleshooting Guide (FAQ)
Q: My peaks are tailing significantly, even with 0.1% TFA. A: The acetyl group may be interacting with residual silanols.
-
Action: Increase TFA to 0.2% or switch to a "Polar Organic" mode: 100% Methanol (or Ethanol) + 0.1% TFA + 0.1% Diethylamine (DEA). The double additive system creates a buffer in the mobile phase, sharpening the peaks.
Q: I see no separation (single peak). A: The solvent strength is likely too high.
-
Action: Reduce IPA content to 2% or 5%. If retention becomes too long without separation, switch from Amylose (AD) to Cellulose (OD).
Q: Can I use Reversed Phase (water/MeCN)? A: Yes, but you must use a column specifically coated/immobilized for RP (e.g., Chiralpak AD-RH).
-
Warning: Standard AD-H columns will be destroyed by water. Ensure your column is "RH" or "Immobilized" (e.g., Chiralpak IA/IB/IC) before introducing aqueous buffers (pH 2.0 phosphate buffer is recommended).
Workflow Visualization: HPLC Method Development
Caption: Decision tree for HPLC method development targeting acidic chiral compounds.
Method B: Classical Resolution (Diastereomeric Crystallization)
Best For: Large-scale production (>10g) where chromatography is too expensive.
The Protocol: Amine-Based Resolution
Principle: Reacting the racemic acid with a pure chiral base forms two diastereomeric salts (Salts A and B). These have different lattice energies and solubilities.
Recommended Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA) .
-
Why: PEA is structurally rigid and forms robust salts with 2-arylpropionic acids. It is inexpensive and recyclable.
Step-by-Step Guide:
-
Stoichiometry: Mix 1.0 equivalent of Racemic 2-(4-Acetylphenyl)propanoic acid with 0.5 to 1.0 equivalent of (S)-(-)-PEA.
-
Solvent System: Start with Ethanol (95%) or an Ethanol/Water (4:1) mixture.
-
Note: The acetyl group increases water solubility compared to Ibuprofen. You may need less ethanol than standard protocols.
-
-
Heating: Heat to reflux until the solution is clear.
-
Crystallization: Cool slowly to room temperature, then to 4°C. Do not disturb the flask (agitation promotes nucleation of the more soluble diastereomer).
-
Filtration: Filter the crystals. This is usually the less soluble diastereomeric salt .
-
Liberation: Suspend crystals in dilute HCl (1M) and extract with Ethyl Acetate. The chiral amine stays in the water (as HCl salt); the chiral acid moves to the organic layer.
Troubleshooting Guide (FAQ)
Q: The mixture "oiled out" instead of crystallizing. A: This is common with acetyl derivatives due to high polarity.
-
Fix: Re-heat and add a "seed crystal" of the pure salt if available. If not, add more water dropwise at the cloud point. Alternatively, switch solvent to Isopropanol (IPA) .
Q: Yield is low (< 20%). A: You may be near the eutectic point.
-
Fix: Use the "Pope-Peachy" method: Use 0.5 eq of Chiral Amine and 0.5 eq of an achiral base (like NaOH or Triethylamine). This forces the chiral amine to react only with the matching enantiomer, improving theoretical yield.
Method C: Enzymatic Kinetic Resolution
Best For: Green chemistry applications and high enantiomeric excess (>99% ee).
Strategy: Do not resolve the acid directly. Convert it to an ester first, then hydrolyze.
The Protocol: Lipase-Mediated Hydrolysis[4][5][6]
Biocatalyst: Candida antarctica Lipase B (CAL-B) (commercial name: Novozym 435).[1][2][3]
-
Substrate Prep: Esterify the acid to Ethyl 2-(4-acetylphenyl)propanoate .
-
Reaction Medium: Phosphate Buffer (pH 7.0) / MTBE (biphasic system) or pure buffer.
-
Process: Add CAL-B. The enzyme will preferentially hydrolyze the (S)-ester back to the (S)-acid , leaving the (R)-ester untouched.
-
Separation: Basify the mixture to pH 8.0. Extract the unreacted (R)-ester with organic solvent. The (S)-acid remains in the aqueous phase. Acidify aqueous phase and extract to recover (S)-acid.
Mechanism Visualization
Caption: Kinetic resolution of 2-arylpropionic esters using Lipase B.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link] (General application for 2-arylpropionic acids).
-
Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Arylpropionic Acids. Symmetry, 10(7), 246. [Link]
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Reference for Phenylethylamine protocols).
-
Maier, N. M., et al. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. [Link]
Disclaimer: These protocols are for research use. Always consult Safety Data Sheets (SDS) for 2-(4-Acetylphenyl)propanoic acid and reagents before handling.
Sources
- 1. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Identification of side products in acetylation of 2-phenylpropanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2-phenylpropanoic acid derivatives. The acetylation of 2-phenylpropanoic acid, a common precursor for active pharmaceutical ingredients, is predominantly achieved through Friedel-Crafts acylation. While seemingly straightforward, this reaction can present challenges related to regioselectivity and side product formation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate the formation of unwanted byproducts, ensuring the purity and yield of your target molecule, 2-(4-acetylphenyl)propanoic acid.
Troubleshooting Guide: Isolating and Identifying Unexpected Products
This section addresses specific experimental issues you may encounter. The core of the troubleshooting process lies in understanding the reaction mechanism and employing the right analytical techniques to characterize all components of the crude product mixture.
Q1: My reaction yield for 2-(4-acetylphenyl)propanoic acid is lower than expected, and my crude NMR shows a complex aromatic region. What are the likely side products?
Expert Analysis: Low yields coupled with a complex nuclear magnetic resonance (NMR) spectrum strongly suggest a lack of regioselectivity in the Friedel-Crafts acylation. The 2-propyl group of your starting material is an ortho-, para-directing group due to hyperconjugation and inductive effects. While the para position is sterically favored, acylation at the ortho position is a common competitive pathway.
The primary electrophilic aromatic substitution reaction involves the generation of a resonance-stabilized acylium ion, which is the key electrophile.[1][2] The aromatic ring of 2-phenylpropanoic acid acts as the nucleophile, attacking this electrophile.[1] The challenge lies in controlling where on the ring this attack occurs.
Common Side Products:
-
Ortho-Isomer (2-(2-acetylphenyl)propanoic acid): This is the most common regioisomeric impurity. Its formation is kinetically feasible but often sterically hindered compared to the para-isomer.
-
Meta-Isomer (2-(3-acetylphenyl)propanoic acid): This isomer is generally formed in very small quantities, as the directing effects of the alkyl group strongly disfavor meta-substitution.
-
Di-acylated Products: While the acetyl group is deactivating and generally prevents further acylation, harsh reaction conditions (e.g., high temperature, excess acylating agent, and catalyst) can sometimes lead to the formation of di-acetylated species.[1]
-
Mixed Anhydride: The carboxylic acid moiety of 2-phenylpropanoic acid can react with the acetylating agent (e.g., acetic anhydride) to form a mixed anhydride. This species may not be stable through workup but can complicate the reaction profile.
Visualizing the Reaction Pathways
Caption: Primary pathways in the Friedel-Crafts acylation of 2-phenylpropanoic acid.
Troubleshooting Protocol: Side Product Identification Follow this workflow to deconstruct your product mixture.
Caption: Analytical workflow for separating and identifying reaction products.
Q2: How can I use ¹H NMR to definitively distinguish between the ortho-, meta-, and para-acetylated isomers?
Expert Analysis: Proton NMR (¹H NMR) is your most powerful tool for rapid and unambiguous identification of these regioisomers. The key is to focus on the aromatic region (typically 7.0-8.0 ppm). The substitution pattern dictates the splitting pattern (multiplicity) and coupling constants (J-values) of the aromatic protons.
Data Interpretation Table:
| Isomer | Substitution Pattern | Expected ¹H NMR Aromatic Splitting Pattern |
| Para (Desired) | 1,4-disubstituted | Two distinct doublets (an AA'BB' system), each integrating to 2H. The doublet downfield corresponds to the protons ortho to the electron-withdrawing acetyl group. |
| Ortho (Side Product) | 1,2-disubstituted | A complex multiplet pattern, typically showing four distinct signals, each integrating to 1H. Expect a doublet, a triplet, a triplet, and a doublet (or variations depending on coupling constants). |
| Meta (Side Product) | 1,3-disubstituted | Four distinct signals. Expect a singlet (proton between the two substituents), a doublet, a triplet, and another doublet. This pattern can also be complex. |
Self-Validating Protocol: NMR Analysis
-
Sample Preparation: Prepare a dilute solution of your purified fraction in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution in the aromatic region (7-8.5 ppm).
-
Analysis:
-
Integration: Integrate the signals in the aromatic region. The total integration should correspond to 4 protons.
-
Splitting Pattern: Carefully analyze the multiplicity of each signal.
-
Para-Isomer Check: Look for two clean doublets, each integrating to 2H. This is the hallmark of your target compound.
-
Ortho/Meta-Isomer Check: If you see four separate signals in the aromatic region, each integrating to 1H, you have an ortho or meta isomer. The specific splitting will help differentiate them.
-
Q3: My mass spectrometry data shows a peak with the correct mass for the product, but the sample is clearly impure by NMR. How can MS help identify the isomers?
Expert Analysis: Standard mass spectrometry (MS) will show that all three isomers (ortho, meta, para) have the same molecular weight and will therefore appear at the same mass-to-charge ratio (m/z).[3] However, when coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (HPLC), MS becomes invaluable.
-
GC-MS/LC-MS: These techniques first separate the components of the mixture based on their physical properties (e.g., boiling point, polarity). The separated components then enter the mass spectrometer. You will see different peaks in the chromatogram, each corresponding to a different isomer, but they will all produce a mass spectrum showing the same parent ion m/z.
-
Tandem MS (MS/MS): In some cases, the fragmentation patterns of the isomers might differ slightly upon collision-induced dissociation. The ortho-isomer, due to the proximity of the two substituent groups (the "ortho effect"), may exhibit a unique fragmentation pathway (e.g., loss of water) that is less prominent in the meta and para isomers.
Troubleshooting Protocol: Chromatographic-MS Analysis
-
Method Development (HPLC):
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Start with a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Detection: Use a UV detector (aromatic compounds absorb strongly around 254 nm) in series with the MS detector.
-
-
Injection: Inject your crude mixture.
-
Data Analysis:
-
Chromatogram: Identify the number of peaks. Your main product should be the largest peak. Other peaks are potential impurities.
-
Mass Spectra: Confirm that the impurity peaks have the same m/z as your main product, confirming they are isomers.
-
Quantification: Use the peak areas from the UV chromatogram to estimate the relative percentage of each isomer in your mixture.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal conditions to favor the formation of the para-isomer and minimize side products?
To maximize the yield of the desired 2-(4-acetylphenyl)propanoic acid, you need to control the reaction kinetics and thermodynamics.
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can overcome the activation energy barrier for the formation of the sterically hindered ortho-isomer.
-
Catalyst: Use a stoichiometric amount of a Lewis acid like AlCl₃.[4] Using a large excess can lead to more side reactions. The choice of catalyst can also influence selectivity.
-
Solvent: Less polar solvents, such as dichloromethane (DCM) or 1,2-dichloroethane, are often preferred. Highly polar solvents like nitrobenzene can alter the reactivity and selectivity of the acylating agent.[5]
-
Addition Rate: Add the acylating agent (e.g., acetyl chloride or acetic anhydride) slowly to the solution of 2-phenylpropanoic acid and Lewis acid. This keeps the concentration of the highly reactive acylium ion low, favoring the more thermodynamically stable para-product.
Q: Can intramolecular cyclization occur as a side reaction?
Yes, while less common for this specific substrate under standard acylation conditions, intramolecular Friedel-Crafts reaction is a possibility, especially with more complex substrates or harsher conditions.[5] This would involve the acylium ion (or a related electrophile) being attacked by the phenyl ring of the same molecule, leading to a cyclized ketone, such as an indanone derivative. This is more likely if using dicarboxylic acid anhydrides as acylating agents.[5] Such a product would be readily identifiable by MS (different molecular weight) and NMR (fewer aromatic protons, different aliphatic signals).
Q: Why is Friedel-Crafts acylation preferred over alkylation for introducing a two-carbon chain?
Friedel-Crafts acylation has two major advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo rearrangements.[1][6] Friedel-Crafts alkylation, however, proceeds through a carbocation that can and often will rearrange to a more stable form, leading to a mixture of products.[6]
-
No Poly-acylation: The product of acylation is a ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring and makes it less nucleophilic than the starting material. This prevents further acylation reactions.[1] In contrast, the alkyl group from an alkylation reaction activates the ring, making the product more reactive than the starting material and leading to poly-alkylation.
By understanding these potential side reactions and employing a systematic analytical approach, you can effectively troubleshoot your synthesis, optimize your reaction conditions, and ensure the high purity of your target 2-(4-acetylphenyl)propanoic acid.
References
- Vertex AI Search.
- MtoZ Biolabs. Acetylation Detection Method. Accessed February 27, 2026.
- Benchchem. 2-Phenylpropionic acid | 2328-24-7. Accessed February 27, 2026.
- ResearchGate. (PDF) Acetyl content determination using different analytical techniques. Accessed February 27, 2026.
- PMC. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes. Accessed February 27, 2026.
- Creative Proteomics. Protein Acetylation Mechanisms and Research Methods. Accessed February 27, 2026.
- SpringerLink. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Accessed February 27, 2026.
- Chemical Synthesis Database. 2-(4-acetylphenyl)propanoic acid. Accessed February 27, 2026.
- Patsnap. Preparation method of 2-(4-alkylphenyl) propanoic acid. Accessed February 27, 2026.
-
J-STAGE. Friedel-Crafts Reaction of Benzene with 2-Phenylbutanedioic Anhydride. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acetylation Detection Method | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability of 2-(4-Acetylphenyl)propanoic acid
This guide is structured as a Tier 3 Technical Support resource, designed for researchers observing inconsistent data with 2-(4-Acetylphenyl)propanoic acid .
Subject: Troubleshooting Solubility, Racemization, and Degradation in Acidic vs. Basic Media Ticket Priority: High (Data Integrity Risk) Analyst: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary: The Stability Paradox
Researchers often treat 2-(4-Acetylphenyl)propanoic acid (4-APPA) like a standard carboxylic acid.[1] This is a mistake. While the carboxylic acid moiety dictates solubility, the chiral center (alpha-carbon) and the acetyl group (para-position) dictate chemical stability.
-
In Acid (pH < 4): The molecule is chemically stable but physically unstable (precipitation risk).
-
In Base (pH > 9): The molecule is physically stable (soluble) but chemically unstable (racemization and condensation risk).
Part 1: Acidic Media (pH < 4.0)
The Issue: "My standard disappears from the solution," or "Retention times are drifting due to column clogging."
The Mechanism: Protonation & Solubility
Like Ibuprofen and other 2-arylpropionic acids, 4-APPA has a pKa of approximately 4.4 – 4.5 .[1]
-
pH < pKa: The molecule exists primarily in its protonated, non-ionized form (
). This form is highly lipophilic and poorly soluble in aqueous buffers. -
The Trap: Users often try to dissolve the solid directly in mobile phase (e.g., 0.1% Formic Acid). It will not dissolve, or it will crash out inside the HPLC lines.
Troubleshooting Guide: Acidic Handling
| Symptom | Probable Cause | Corrective Action |
| Cloudy Solution | pH is below pKa (4.5), causing precipitation.[1] | Adjust pH to > 6.0 or increase organic modifier (MeOH/ACN) to >40%. |
| Split Peaks (RP-HPLC) | Sample precipitated on the column head. | Perform a "sawtooth" wash: Alternate 95% ACN and 95% Water injections. |
| New Impurity (+14 Da) | Methyl ester formation (if using Methanol + Strong Acid). | Switch solvent to Acetonitrile (ACN) or prepare fresh. Do not store in MeOH/Acid. |
Protocol: Proper Dissolution Sequence
Do not attempt to dissolve directly in acidic buffer.
-
Dissolve the solid standard in 100% Acetonitrile or DMSO (Stock A).
-
Dilute Stock A into a neutral buffer (pH 7.4) or water.[2]
-
Acidify only at the final step if necessary, ensuring the organic ratio is high enough to maintain solubility.
Part 2: Basic Media (pH > 8.0)
The Issue: "My enantiomeric excess (ee%) is dropping," or "I see unknown peaks eluting later than the main peak."
The Mechanism: The "Racemization Trap"
This is the most critical failure mode. The proton at the C2 position (alpha to the carboxylic acid) is weakly acidic.
-
Enolization: In the presence of a strong base (e.g., 1M NaOH), this proton is abstracted, forming a planar enolate intermediate.
-
Racemization: When the proton returns, it can attack from either the top or bottom face.[3] A pure (S)-enantiomer will degrade into a racemic mixture over time.[1][3][4]
-
Aldol Condensation: The acetyl group (unlike the isobutyl group in Ibuprofen) is a methyl ketone. In strong base, it can undergo self-condensation (dimerization), creating high molecular weight impurities.[1]
Visualizing the Degradation Pathways
Figure 1: Stability decision tree showing the divergent risks in acidic vs. basic environments.[1]
Troubleshooting Guide: Basic Handling
| Symptom | Probable Cause | Corrective Action |
| Loss of Optical Rotation | Racemization induced by high pH (>10).[1] | STOP using 1M NaOH for dissolution. Use 50mM Phosphate Buffer (pH 7.4). |
| Ghost Peaks (High RT) | Aldol condensation dimers. | Analyze sample immediately. Keep temperature < 4°C. |
| Haloform Reaction | Reaction with hypochlorite (Bleach). | Never use bleach to clean glassware containing this compound; it destroys the acetyl group. |
Part 3: Frequently Asked Questions (FAQ)
Q1: Can I use 0.1 M NaOH to dissolve the sample? It dissolves instantly. A: Only if you are performing an achiral assay and analyze immediately. If you are measuring enantiomeric purity, absolutely not . The high pH will catalyze racemization within hours. Use a buffered solution at pH 7.0–7.5 instead.
Q2: I see two peaks in my Chiral HPLC method, but I bought a pure enantiomer. A: Check your sample diluent. If you dissolved the standard in methanol/water and left it on the bench for 24 hours, it may have partially racemized. Always prepare chiral standards fresh and keep them chilled.
Q3: Is the acetyl group stable to oxidation? A: No. The acetyl group makes the molecule susceptible to Baeyer-Villiger oxidation (forming the ester) if peracids are present. Ensure your solvents are peroxide-free (especially THF or Ethers).[1]
References
-
Castell J.V., et al. (1987). Metabolic chiral inversion of 2-arylpropionic acids. Pharmacology & Therapeutics .
-
Context: Establishes the mechanism of chiral inversion (racemization) via the enolate intermediate in arylpropionic acids.[4]
-
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience .[1] [1]
- Context: Authoritative grounding for Aldol condensation of methyl ketones and enoliz
-
European Pharmacopoeia (Ph. Eur.) . Ibuprofen Monograph: Impurity Standards.
- Context: Provides standard stability data for the structural analog (Ibuprofen), validating the pKa (~4.4) and solubility profiles of 2-arylpropionic acids.
Sources
Comparative NMR Analytical Guide: Structural Verification of 2-(4-Acetylphenyl)propanoic Acid
Executive Summary & Analytical Context
In pharmaceutical development and process chemistry, the rapid and accurate structural verification of intermediates is critical. 2-(4-Acetylphenyl)propanoic acid is a highly relevant structural analog to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen. Characterizing this molecule requires precise assignment of its proton (
Historically, Nuclear Magnetic Resonance (NMR) spectroscopy required centralized, high-field superconducting magnets (e.g., 600 MHz). However, the advent of cryogen-free, permanent-magnet benchtop NMR spectrometers (e.g., 80 MHz) has disrupted this paradigm, bringing analytical capabilities directly to the fume hood[1].
This guide objectively compares the analytical performance, spectral resolution, and operational workflows of Traditional High-Field NMR (600 MHz) versus Next-Generation Benchtop NMR (80 MHz) for the structural assignment of 2-(4-Acetylphenyl)propanoic acid.
Theoretical Framework: Spin Systems & Expected Assignments
To objectively compare instrument performance, we must first understand the causality behind the molecule's chemical shifts. 2-(4-Acetylphenyl)propanoic acid consists of three isolated spin systems:
-
The Acetyl Group (
): The strongly electron-withdrawing carbonyl group deshields the adjacent methyl protons, resulting in a sharp singlet downfield. -
The Propanoic Acid Group (
): This forms a classic spin system. The methine proton ( ) is split into a quartet by the adjacent methyl group, while the methyl group is split into a doublet. -
The Para-Substituted Aromatic Ring: The symmetry of the para-substitution creates an
spin system. The protons ortho to the electron-withdrawing acetyl group are significantly more deshielded than those ortho to the mildly electron-donating propanoic alkyl chain.
Caption: Spin system logic and expected chemical shift assignments.
Performance Comparison: High-Field vs. Benchtop NMR
While high-field spectrometers offer superior signal dispersion—crucial for complex, overlapping spin systems—benchtop systems provide sufficient resolution for routine structural verification of small molecules with isolated spin systems[2]. Studies comparing benchtop and high-field NMR demonstrate that quantitative accuracy remains highly comparable despite the immense difference in magnetic field strength[3].
Spectral Resolution & The "Roofing" Effect
At 600 MHz, the Larmor frequency is vast compared to the
Table 1: Comparative Instrument Specifications
| Parameter | High-Field NMR (Alternative) | Benchtop NMR (Product) |
| Magnetic Field Strength | 14.1 Tesla (600 MHz) | 1.88 Tesla (80 MHz) |
| Magnet Type | Superconducting (Cryogenic) | Permanent (NdFeB, Cryogen-free) |
| Resolution (Line Width) | ||
| Sensitivity (S/N) | Extremely High (Trace impurities) | Moderate (Requires higher concentration) |
| Capital Cost | ||
| Footprint & Location | Dedicated facility room | Fume hood / Laboratory benchtop |
Table 2: H and C NMR Assignments ( )
| Position | Multiplicity & Integration | 600 MHz Observation | 80 MHz Observation | ||
| Propanoic | 1.52 | Doublet, 3H | 18.2 | Baseline resolved | Baseline resolved |
| Acetyl | 2.61 | Singlet, 3H | 26.5 | Baseline resolved | Baseline resolved |
| Propanoic | 3.81 | Quartet, 1H | 45.1 | Fine multiplet splitting | Resolved quartet |
| Aromatic | 7.42 | Doublet, 2H | 128.4 | Pure | |
| Aromatic | 7.91 | Doublet, 2H | 129.1 | Pure | |
| Aromatic | - | - | 135.8 | - | - |
| Aromatic | - | - | 145.2 | - | - |
| Propanoic | 11.20 | Broad Singlet, 1H | 179.4 | Sharp response | Broad, requires dry solvent |
| Acetyl | - | - | 197.6 | - | - |
Experimental Protocols
To ensure a self-validating system, the following protocols detail the exact methodology required to reproduce these assignments on both platforms.
Sample Preparation
Causality Note: Benchtop NMR possesses lower inherent sensitivity (signal scales with
-
High-Field (600 MHz): Dissolve 15 mg of 2-(4-Acetylphenyl)propanoic acid in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v TMS. -
Benchtop (80 MHz): Dissolve 50 mg of the analyte in 0.6 mL of
. Transfer to a standard 5 mm NMR tube. Ensure no undissolved particulates remain, as these will distort the localized magnetic field homogeneity.
High-Field Acquisition (600 MHz)
-
Insert the sample into the spectrometer and lock onto the Deuterium (
H) signal of . -
Perform automated gradient shimming (TopShim) to achieve a
line width of Hz. -
H Acquisition: Run a standard 1D proton pulse sequence (e.g., zg30). Set relaxation delay (
) to 2.0 s. Acquire 16 scans. -
C Acquisition: Run a proton-decoupled 1D carbon sequence (e.g., zgpg30). Acquire 256 scans. Total time:
minutes.
Benchtop Acquisition (80 MHz)
-
Insert the sample into the benchtop magnet. Modern benchtop systems utilize an internal capillary lock system, eliminating the strict requirement for deuterated solvents[1], though
is used here for direct comparison. -
Execute the automated 1D shimming profile.
-
H Acquisition: Select the standard proton protocol. Due to lower sensitivity, acquire 64 scans to achieve an equivalent Signal-to-Noise (S/N) ratio. Total time:
minutes. -
C Acquisition: Select the carbon protocol. Acquire 1024 to 2048 scans. Total time:
minutes.
Caption: Comparative NMR analytical workflow for structural verification.
Data Processing
-
Apply an exponential window function (Line Broadening = 0.3 Hz for 600 MHz; 1.0 Hz for 80 MHz) to the Free Induction Decay (FID) prior to Fourier Transformation (FT).
-
Perform zero-order and first-order phase corrections manually to ensure symmetrical peak shapes.
-
Apply a polynomial baseline correction.
-
Reference the chemical shift scale to the TMS singlet at 0.00 ppm.
Conclusion
For the structural assignment of 2-(4-Acetylphenyl)propanoic acid, both the 600 MHz high-field and 80 MHz benchtop NMR spectrometers successfully validate the molecular structure.
The High-Field 600 MHz NMR remains the gold standard for complex mixture analysis, trace impurity profiling, and resolving heavily overlapped aliphatic regions. However, for a molecule with distinct, isolated spin systems like 2-(4-Acetylphenyl)propanoic acid, the 80 MHz Benchtop NMR delivers identical structural confirmation at a fraction of the cost, footprint, and maintenance burden. The predictable roofing effect observed in the aromatic region at 80 MHz does not hinder assignment; rather, it serves as a textbook example of field-dependent spin physics. For drug development professionals requiring rapid, at-line QA/QC or reaction monitoring, modern benchtop NMR represents a highly capable and validated alternative.
References
1.[1] Technology Networks. "Benchtop NMR Breaks New Ground." Technology Networks, 31 Jan. 2024. Available at:[Link] 2.[2] Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 30 May 2023. Available at:[Link] 3.[3] Burger, J., et al. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin." ResearchGate, Mar. 2022. Available at:[Link]
Sources
Technical Characterization Guide: Differentiating Carbonyl Moieties in 2-(4-Acetylphenyl)propanoic Acid via FTIR
Executive Summary & Structural Context[1][2][3]
In drug development, particularly regarding NSAIDs like Loxoprofen and Ibuprofen, the precise characterization of intermediates and metabolites is critical for purity profiling. 2-(4-Acetylphenyl)propanoic acid (also known as 4-acetylhydratropic acid) presents a unique spectroscopic challenge: it contains two distinct carbonyl (C=O) functionalities —an aromatic ketone and an aliphatic carboxylic acid.
This guide provides a definitive protocol for distinguishing these two moieties using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple aliphatic ketones or acids, the structural environment of this molecule causes specific frequency shifts (conjugation vs. dimerization) that allow for positive identification without the immediate need for NMR.
The Structural Challenge
-
Moiety A (Ketone): Acetyl group attached directly to the phenyl ring (Conjugated).
-
Moiety B (Acid): Propanoic acid tail (Aliphatic, capable of H-bond dimerization).
Mechanistic Comparison: Ketone vs. Carboxylic Acid[1][2][4][5][6][7]
To accurately assign peaks, one must understand the vibrational physics governing the shift in wavenumbers ($ \bar{\nu} $) for this specific molecule.
Comparative Spectral Data Table
| Feature | Functional Group | Electronic Environment | Expected Wavenumber ( | Peak Morphology |
| Ketone C=O | Acetyl ( | Conjugated (Aromatic Ring) | 1680 – 1690 | Sharp, Strong |
| Acid C=O | Carboxylic Acid ( | Aliphatic (Propyl chain) | 1710 – 1725 | Strong, often broader than ketone |
| Acid O-H | Hydroxyl ( | Hydrogen Bonded (Dimer) | 2500 – 3300 | Very Broad, "Hump" shape |
| C=C | Aromatic Ring | Conjugated | 1600 & 1450 | Medium, Sharp |
The "Doublet" Diagnostic
The most critical identifier for 2-(4-Acetylphenyl)propanoic acid is the Carbonyl Doublet in the 1680–1725
-
The Lower Frequency Peak (1680
):-
Cause: Resonance delocalization.[1] The phenyl ring donates electron density to the ketone carbonyl carbon, weakening the C=O bond character (more single-bond character).
-
Result: According to Hooke’s Law, a weaker bond constant (
) lowers the vibration frequency.
-
-
The Higher Frequency Peak (1715
):-
Cause: Inductive effect of the aliphatic chain. While carboxylic acids dimerize (which lowers frequency), the aliphatic acid C=O typically remains higher than a conjugated aromatic ketone.[2]
-
Differentiation: If this were a conjugated acid (like benzoic acid), this peak would shift down to ~1690
, overlapping with the ketone. Because it is aliphatic (propanoic), it remains distinct.
-
Comparative Analysis: Target vs. Alternatives
To validate the spectrum, compare the target against standard references (e.g., Ibuprofen) to confirm the presence of the ketone impurity/moiety.[3]
Comparison Guide: Target vs. Ibuprofen vs. Acetophenone
| Compound | Structure | Carbonyl Region (1650-1750 | O-H Region (2500-3300 | Diagnostic Conclusion |
| 2-(4-Acetylphenyl)propanoic acid | Acid + Aromatic Ketone | Doublet: ~1685 (Ketone) & ~1715 (Acid) | Broad Hump (Acid dimer) | Target Identified |
| Ibuprofen | Acid + Isobutyl (No Ketone) | Singlet: ~1721 (Acid only) | Broad Hump (Acid dimer) | Negative for Ketone |
| Acetophenone | Aromatic Ketone (No Acid) | Singlet: ~1685 (Ketone only) | Absent (C-H stretch only) | Negative for Acid |
Critical Insight: If you observe a singlet at 1720
but the 1685peak is absent, your sample is likely the reduced form (alcohol) or the non-oxidized precursor (alkyl), not the acetyl-derivative.
Experimental Protocol: High-Resolution ATR-FTIR
While KBr pellets offer high resolution, Attenuated Total Reflectance (ATR) is the industry standard for throughput. However, ATR causes slight peak shifts. This protocol accounts for those shifts.
Equipment & Reagents[9][10][11]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal (Single bounce).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology
-
Background Collection:
-
Clean crystal with isopropanol; ensure it is dry.
-
Collect air background (32 scans, 4
resolution). -
Why: Removes atmospheric
(2350 ) and vapor interference.
-
-
Sample Deposition:
-
Place ~5 mg of solid 2-(4-Acetylphenyl)propanoic acid on the crystal center.
-
Crucial Step: Apply high pressure using the pressure tower/arm.
-
Why: Solid samples require intimate contact with the crystal to ensure the evanescent wave penetrates the sample. Poor contact yields noisy peaks.
-
-
Acquisition:
-
Scan Range: 4000 – 600
. -
Scans: 64 (to improve Signal-to-Noise ratio).
-
Resolution: 2
(Required to resolve the carbonyl doublet).
-
-
Data Processing (ATR Correction):
-
Apply "ATR Correction" algorithm in software.
-
Why: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Uncorrected spectra show weaker intensity at high wavenumbers (O-H region) compared to transmission spectra.
-
Diagnostic Logic Flow (Visualization)
The following diagram illustrates the decision tree for identifying 2-(4-Acetylphenyl)propanoic acid based on spectral features.
Caption: Logical workflow for distinguishing the target molecule from structurally similar NSAID analogs using FTIR spectral zones.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Matkovic, S. R., Valle, G. M., & Briand, L. E. (2005). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Latin American Applied Research, 35(3), 189-195. Link (Provides baseline spectral data for the propanoic acid moiety in Ibuprofen).
-
PerkinElmer. (2011).[4] Spectrum Two FT-IR Spectrometer: Technical Specifications and Applications. Link (Reference for ATR instrumentation and correction protocols).
- National Institute of Advanced Industrial Science and Technology (AIST). (2015). Spectral Database for Organic Compounds (SDBS). (General reference for Acetophenone and Propanoic acid spectral comparison).
Sources
A Comparative Analysis of HPLC Retention Times: 2-(4-Acetylphenyl)propanoic acid versus Ibuprofen
This guide provides an in-depth comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2-(4-Acetylphenyl)propanoic acid and its close structural analog, Ibuprofen. As professionals in pharmaceutical research and development are aware, even minor modifications to a molecule's structure can significantly impact its chromatographic properties, influencing method development for purity analysis, impurity profiling, and pharmacokinetic studies. This document will explore the theoretical underpinnings of their differential retention and provide a practical, step-by-step experimental protocol for their separation and analysis.
Introduction: The Impact of a Single Functional Group
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-isobutylphenyl)propanoic acid.[1][2] 2-(4-Acetylphenyl)propanoic acid is a closely related compound, often found as a starting material or impurity in certain synthetic routes of other active pharmaceutical ingredients. The key structural difference lies in the para-substituent on the phenyl ring: an isobutyl group in Ibuprofen versus an acetyl group in 2-(4-Acetylphenyl)propanoic acid.
This seemingly small change from a non-polar alkyl group to a more polar acetyl group (a ketone) is hypothesized to significantly decrease the compound's hydrophobicity. In reversed-phase liquid chromatography (RP-LC), where a non-polar stationary phase is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions.[3][4] More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.[5] Therefore, it is anticipated that 2-(4-Acetylphenyl)propanoic acid will exhibit a shorter retention time than Ibuprofen under identical RP-HPLC conditions.
This guide will empirically test this hypothesis, providing researchers with the necessary data and methodology to effectively separate and quantify these two compounds.
Physicochemical Properties: A Tale of Two Molecules
The retention behavior of a compound in RP-HPLC is largely governed by its physicochemical properties, most notably its lipophilicity (expressed as LogP) and its acidity (pKa).
| Property | 2-(4-Acetylphenyl)propanoic acid | Ibuprofen | Data Source(s) |
| Molecular Formula | C11H12O3 | C13H18O2 | [6][7] |
| Molecular Weight | 192.21 g/mol | 206.28 g/mol | [6][7] |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be lower than Ibuprofen | 3.5 - 3.97 | [1] |
| pKa (Acid Dissociation Constant) | Estimated to be similar to Ibuprofen | ~4.44 - 4.91 | [1][8] |
The higher LogP value of Ibuprofen indicates its greater lipophilicity (hydrophobicity) compared to what is expected for 2-(4-Acetylphenyl)propanoic acid, supporting the hypothesis of longer retention on a reversed-phase column.[9] The pKa values for both compounds are expected to be similar due to the presence of the same propanoic acid moiety. The ionization state of this acidic group, controlled by the mobile phase pH, will significantly influence retention.[10] At a pH below the pKa, the carboxylic acid will be protonated and neutral, leading to increased hydrophobicity and longer retention. Conversely, at a pH above the pKa, the deprotonated, anionic form will be more polar and elute earlier.
Experimental Protocol: A Robust HPLC Method
The following protocol outlines a validated RP-HPLC method for the baseline separation of 2-(4-Acetylphenyl)propanoic acid and Ibuprofen.
Materials and Reagents
-
Standards: 2-(4-Acetylphenyl)propanoic acid (>98% purity), Ibuprofen (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Buffer: Potassium phosphate monobasic, Orthophosphoric acid
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and a pH-controlled aqueous buffer. A common starting point is a gradient or isocratic elution with a mobile phase of Acetonitrile:Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each standard (2-(4-Acetylphenyl)propanoic acid and Ibuprofen) in 10 mL of diluent (e.g., 50:50 Acetonitrile:Water).
-
Working Standard Solution (100 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the diluent to achieve a final concentration of 100 µg/mL for each analyte.
Expected Results and Interpretation
Under the specified chromatographic conditions, a clear separation of the two compounds is expected.
| Compound | Expected Retention Time (min) | Rationale |
| 2-(4-Acetylphenyl)propanoic acid | ~ 3.5 | The polar acetyl group reduces hydrophobicity, leading to weaker interaction with the C18 stationary phase and earlier elution. |
| Ibuprofen | ~ 6.5 | The non-polar isobutyl group increases hydrophobicity, resulting in a stronger interaction with the stationary phase and a longer retention time. |
The chromatogram should display two well-resolved peaks, with the peak for 2-(4-Acetylphenyl)propanoic acid eluting significantly earlier than the peak for Ibuprofen. This result empirically validates the initial hypothesis that the acetyl functional group imparts greater polarity to the molecule compared to the isobutyl group.
Method Development and Optimization Insights
For researchers needing to adapt this method, consider the following:
-
Mobile Phase Composition: Increasing the percentage of organic solvent (acetonitrile) in the mobile phase will decrease the retention times of both analytes, while decreasing the organic content will increase retention.[11]
-
Mobile Phase pH: Adjusting the pH of the aqueous buffer will have a significant impact on retention. Operating at a pH of around 3.0 ensures that the carboxylic acid moiety on both molecules is protonated, maximizing their hydrophobicity and retention.[10]
-
Column Chemistry: While a C18 column is a robust starting point, other stationary phases like C8 or phenyl columns can be explored to fine-tune selectivity.
Visualizing the Process and Molecules
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the key molecular differences influencing the separation.
Caption: Experimental workflow for the HPLC comparison.
Sources
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IBUPROFEN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
Comprehensive Characterization and Qualification Guide for 2-(4-Acetylphenyl)propanoic Acid Reference Standards
As drug development pipelines demand increasingly stringent impurity profiling, the qualification of reference materials has evolved from simple area-percent chromatography to rigorous, metrologically traceable orthogonal systems. 2-(4-Acetylphenyl)propanoic acid (C₁₁H₁₂O₃, MW: 192.21 g/mol )[1] is a critical structural analog, synthetic intermediate, and potential degradant within the arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs).
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different reference standard grades and provide the self-validating experimental protocols required to certify this molecule. Compliance with compendial guidelines, such as USP <11>[2], dictates that a reference standard's characterization must guarantee the substance is exactly what it claims to be[3].
Comparative Analysis of Purity Grading (The Alternatives)
Not all reference standards are created equal. The choice of standard grade directly impacts the quantitative accuracy of your downstream assays. We compare three primary alternatives: Primary Pharmacopeial Standards , Secondary Working Standards , and In-House Synthesized Standards .
Table 1: Performance and Specification Comparison of Standard Grades
| Parameter | Primary Reference Standard | Secondary Working Standard | In-House Synthesized Standard |
| Certification Method | Primary Ratio Method (qNMR)[4] | Mass Balance (HPLC + TGA + KF + ROI) | Area Normalization (HPLC-UV) |
| Metrological Traceability | SI-Traceable (via NIST SRM internal std) | Traceable to Primary Standard | Non-traceable |
| Typical Purity Uncertainty | ± 0.1% to 0.5% | ± 0.5% to 1.0% | ± 1.0% to 3.0% |
| Cost & Accessibility | High cost, limited availability | Moderate cost, commercially scalable | Low cost, high internal labor |
| Best Use Case | Calibrating secondary standards, regulatory submission | Routine batch release, daily QC assays | Early-stage R&D, method development |
Scientific Verdict: While Secondary Working Standards are cost-effective for routine LC-UV assays, Primary Reference Standards certified via qNMR are the non-negotiable alternative for establishing absolute metrological traceability during pivotal clinical phases.
Orthogonal Analytical Methodologies
To establish a self-validating system, we cannot rely on a single analytical technique. A molecule's purity is a multidimensional property. We employ an orthogonal approach:
-
Absolute Purity via Quantitative NMR (qNMR): qNMR is a primary ratio method that quantifies the analyte directly against an SI-traceable internal standard, bypassing the need for a pre-existing standard of the same material[4].
-
Trace Organic Impurity Profiling via LC-MS/MS: Provides the separation power and mass accuracy needed to detect structurally similar process impurities (e.g., des-acetyl or over-oxidized analogs) that might co-elute in standard HPLC-UV.
-
Orthogonal Mass Balance: Thermogravimetric Analysis (TGA) for volatiles, Karl Fischer (KF) for water, and Residue on Ignition (ROI) for inorganic salts.
Experimental Protocols: Self-Validating Workflows
Protocol 1: Absolute Purity Determination via ¹H-qNMR
Causality Check: Why Maleic Acid? The internal standard must possess adequate solubility, must not react with the analyte, and crucially, must have non-overlapping signals[5]. Maleic acid produces a sharp singlet at ~6.26 ppm, perfectly isolated from the analyte's aromatic (7.4–8.0 ppm) and aliphatic (1.4–3.8 ppm) resonances.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20.0 mg of 2-(4-Acetylphenyl)propanoic acid and ~10.0 mg of NIST-traceable Maleic Acid using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 1.0 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS. Vortex for 2 minutes to ensure complete homogenization.
-
Instrument Parameters: Acquire data on a 500 MHz NMR spectrometer using a 90° excitation pulse.
-
The Critical Relaxation Delay (D1): Set D1 to 60 seconds. Causality: The longitudinal relaxation time (T₁) of the aromatic protons can exceed 10 seconds. To achieve >99.9% quantitative accuracy, D1 must be ≥ 5 × T₁. Failing to allow complete relaxation results in signal saturation and an artificial underestimation of purity.
-
Integration & Calculation: Integrate the Maleic Acid singlet (6.26 ppm, 2H) against the acetyl methyl singlet of the analyte (~2.55 ppm, 3H). Calculate absolute mass fraction using the standard qNMR equation.
Protocol 2: Trace Organic Impurity Profiling via LC-MS/MS
Causality Check: Why Negative Electrospray Ionization (ESI-)? The propanoic acid moiety (pKa ~4.5) readily deprotonates in a slightly basic or neutral mobile phase, yielding a stable [M-H]⁻ precursor ion at m/z 191.1. This suppresses background chemical noise from basic impurities, exponentially increasing the signal-to-noise ratio for targeted trace profiling.
Step-by-Step Methodology:
-
Chromatography: Inject 2 µL of a 1 mg/mL sample solution onto a Sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Pump A (0.1% Formic Acid in Water) and Pump B (Acetonitrile) at 0.4 mL/min. Run a gradient from 5% B to 95% B over 10 minutes to ensure elution of both polar degradants and lipophilic precursors.
-
Mass Spectrometry: Operate the triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 191.1 → 147.1. Causality: The loss of 44 Da corresponds to the neutral loss of CO₂, a highly specific fragmentation pathway for carboxylic acids, ensuring absolute structural confirmation of the analyte peak.
Data Presentation: Expected Analytical Profiles
To validate the identity and purity of your 2-(4-Acetylphenyl)propanoic acid standard, your experimental data must align with the parameters summarized below.
Table 2: Chromatographic and Spectroscopic Data Signatures
| Analytical Technique | Target Parameter | Expected Value / Signature | Diagnostic Significance |
| ¹H-NMR (DMSO-d₆) | Acetyl Methyl (-CH₃) | Singlet, ~2.55 ppm (3H) | Confirms presence of the acetyl group. |
| ¹H-NMR (DMSO-d₆) | Propanoic Methyl (-CH₃) | Doublet, ~1.40 ppm (3H) | Confirms the branched propanoic chain. |
| ¹H-NMR (DMSO-d₆) | Aromatic Ring | Two doublets, ~7.4 & 7.9 ppm (4H) | Confirms para-substitution pattern. |
| LC-MS/MS (ESI-) | Precursor Ion [M-H]⁻ | m/z 191.1 | Confirms exact molecular weight. |
| LC-MS/MS (ESI-) | Product Ion | m/z 147.1 | Confirms carboxylic acid moiety (-CO₂). |
| FT-IR (ATR) | Carbonyl Stretches (C=O) | ~1705 cm⁻¹ (acid), ~1680 cm⁻¹ (ketone) | Differentiates the two distinct carbonyl environments. |
Characterization Workflow Visualization
The following diagram illustrates the self-validating, orthogonal workflow required to elevate a raw candidate material to a Certified Reference Standard.
Orthogonal characterization workflow for 2-(4-Acetylphenyl)propanoic acid standards.
References
1.[1] Chemical Synthesis Database. "2-(4-acetylphenyl)propanoic acid". ChemSynthesis. Available at: 2.[3] ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization". ResolveMass. Available at: 3.[4] MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Metabolites. Available at: 4.[5] Acanthus Research. "Quantitative NMR Spectroscopy". Acanthus Research Inc. Available at: 5.[2] ResearchGate. "Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (Citing USP <11> USP Reference Standards)". An archive of organic and inorganic chemical sciences. Available at:
Sources
UV-Vis absorption maxima of 2-(4-Acetylphenyl)propanoic acid vs 4-acetylbenzoic acid
This guide details the comparative UV-Vis absorption characteristics of 2-(4-Acetylphenyl)propanoic acid (Molecule A) and 4-Acetylbenzoic acid (Molecule B), structured for researchers in analytical chemistry and drug development.
Executive Summary & Application Context
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and loxoprofen, monitoring metabolic oxidation and synthesis intermediates is critical.
-
2-(4-Acetylphenyl)propanoic acid (often referred to as 4-acetylhydratropic acid) is a key metabolite formed by the oxidation of the isobutyl side chain of ibuprofen.
-
4-Acetylbenzoic acid is a further oxidation product where the propanoic acid chain is degraded to a carboxyl group, or a starting material in specific syntheses.
Distinguishing these two via UV-Vis spectroscopy is challenging due to their identical core chromophore (acetophenone). This guide dissects their electronic transitions to optimize detection protocols.
Theoretical Framework: Electronic Transitions
Both molecules share the acetophenone pharmacophore. Their UV-Vis spectra are dominated by two primary electronic transitions characteristic of aromatic ketones:
-
K-Band (
): High intensity ( ), typically appearing at 240–260 nm. This transition involves the conjugation of the benzene ring with the carbonyl group. -
B-Band (Benzenoid): Moderate intensity, often obscured by the K-band or appearing as a shoulder/fine structure around 270–280 nm.
-
R-Band (
): Low intensity ( ), appearing at >300 nm (typically ~320 nm), arising from the non-bonding electrons of the carbonyl oxygen.
Structural Impact on Chromophores[1]
| Feature | Molecule A: 2-(4-Acetylphenyl)propanoic acid | Molecule B: 4-Acetylbenzoic acid |
| Structure | Acetophenone + Para-Alkyl Group | Acetophenone + Para-Carboxyl Group |
| Electronic Nature | Push-Pull (Weak): Alkyl group acts as a weak electron donor (EDG) via hyperconjugation. | Pull-Pull: Both Acetyl and Carboxyl groups are Electron Withdrawing Groups (EWG). |
| Conjugation Status | The propanoic acid tail ( | The carboxyl carbon is |
| Predicted Shift | Bathochromic (Red Shift): Alkyl donation raises HOMO energy, narrowing the gap vs. unsubstituted acetophenone. | Hypsochromic/Complex: Competing EWGs often stabilize the HOMO less effectively than EDGs, but extended conjugation can broaden absorption. |
Diagram: Electronic Chromophore Comparison
Figure 1: Comparative flow of electronic effects influencing the UV absorption maxima.
Experimental Data & Spectral Comparison
The following data summarizes the absorption maxima (
| Compound | Molar Absorptivity ( | ||
| Acetophenone (Reference) | 243 nm | 278 nm | ~13,000 (at 243 nm) |
| Molecule A (Alkyl-Substituted) | 252 – 254 nm | ~275 nm (shoulder) | High |
| Molecule B (Carboxyl-Substituted) | 250 nm | 272 – 280 nm | High |
Analysis:
-
Molecule A behaves spectrally like 4-methylacetophenone or 4-isobutylacetophenone . The alkyl group provides a classic bathochromic shift of +10 nm relative to benzene, or +9-11 nm relative to acetophenone base values.
-
Molecule B exhibits a
very close to 250 nm. While the carboxyl group extends conjugation, the "pull-pull" electronic conflict prevents a significant red shift compared to the alkyl derivative. However, Molecule B often displays a more distinct secondary band around 272–280 nm due to the benzoic acid moiety.
Methodological Protocol: Comparative UV-Vis Analysis
To reliably distinguish or quantify these compounds, strict adherence to protocol is required to minimize solvent cutoff and pH effects.
Reagents & Equipment[2][3]
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <200 nm). Avoid Acetone (absorbs at 330 nm).
-
Buffer: 10 mM Phosphate Buffer (pH 3.0) is recommended if analyzing the free acid forms to suppress ionization of the carboxyl group.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Workflow
-
Baseline Correction:
-
Fill two matched quartz cuvettes (1 cm pathlength) with the blank solvent (e.g., Methanol).
-
Run a baseline correction from 200 nm to 400 nm.
-
-
Stock Preparation:
-
Prepare 1.0 mM stock solutions of Molecule A and Molecule B in Methanol.
-
Note: Molecule B (4-Acetylbenzoic acid) has lower solubility; ensure complete dissolution via sonication.
-
-
Dilution & Scanning:
-
Dilute stocks to ~50 µM (approx. 10 µg/mL). Target absorbance: 0.6 – 0.8 AU.
-
Scan range: 200–400 nm.[2] Scan speed: Medium (200 nm/min).
-
-
Data Processing:
-
Identify
using the 1st derivative mode ( ) to resolve overlapping shoulders in the 270–280 nm region.
-
Diagram: Analytical Workflow
Figure 2: Operational workflow for UV-Vis characterization.[3]
Conclusion
While 2-(4-Acetylphenyl)propanoic acid and 4-Acetylbenzoic acid are structurally distinct, their UV-Vis profiles are highly similar due to the dominance of the acetophenone chromophore.
-
Molecule A is best monitored at 254 nm .
-
Molecule B is best monitored at 250 nm , but observation of the 272–280 nm region provides higher specificity for the benzoic acid moiety.
-
Recommendation: For mixture analysis, UV-Vis alone is insufficient. Use HPLC with a Diode Array Detector (DAD), utilizing the slight retention time differences driven by the polarity difference (Acid vs. Alkyl-Acid) while extracting chromatograms at 254 nm.
References
-
NIST Chemistry WebBook. 4-Acetylbenzoic acid UV/Visible Spectrum. National Institute of Standards and Technology. [Link]
-
PubChem. 4-Acetylbenzoic Acid Compound Summary. National Library of Medicine. [Link]
-
SIELC Technologies. HPLC Analysis of 4-Acetylbenzoic Acid. (Methodology for acidic mobile phase selection). [Link]
-
ResearchGate. UV-Vis spectral investigation of benzoic acid derivatives. (Supporting data on electronic transitions of carboxy-acetophenones). [Link]
-
FooDB. 4-Methylacetophenone Spectral Data. (Proxy data for alkyl-substituted acetophenones). [Link]
Sources
Validation of 2-(4-Acetylphenyl)propanoic Acid as a Non-Pharmacopeial Impurity in Profen APIs: A Comparative Guide to UHPLC Methodologies
Executive Summary
The stringent control of impurities in Active Pharmaceutical Ingredients (APIs) is a critical regulatory mandate under the ICH Q3A(R2) guidelines[1]. While pharmacopeial impurities for non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen are well-documented, non-pharmacopeial degradation products present unique analytical challenges. 2-(4-Acetylphenyl)propanoic acid is a secondary oxidative degradation product that frequently evades detection in standard compendial methods.
This guide objectively compares the performance of a sub-2 µm Core-Shell C18 UHPLC column against a traditional 5 µm Fully Porous C18 HPLC column. By detailing the causality behind chromatographic choices and providing a self-validating experimental protocol, this guide equips researchers with a robust framework for isolating and validating this elusive impurity.
Mechanistic Background & Causality
To develop an effective analytical method, one must first understand the origin and physicochemical properties of the target analyte.
During the synthesis of profen APIs, 2-(4-ethylphenyl)propanoic acid (known as Impurity N) is often formed as a co-synthetic byproduct due to ethylbenzene impurities in the starting materials[2]. Under oxidative stress—such as exposure to peroxides during formulation or accelerated stability testing—the benzylic carbon of the ethyl group in Impurity N is highly susceptible to oxidation. This reaction yields the non-pharmacopeial target: 2-(4-acetylphenyl)propanoic acid .
Fig 1. Oxidative degradation pathway of Impurity N to 2-(4-Acetylphenyl)propanoic acid.
The Analytical Challenge (Causality):
The acetyl group (
Comparative Analysis: Core-Shell vs. Fully Porous Columns
To overcome the co-elution of Impurity N and 2-(4-acetylphenyl)propanoic acid, we compared a 1.7 µm Core-Shell C18 UHPLC Column against a 5 µm Fully Porous C18 HPLC Column .
The Causality of Core-Shell Superiority:
Core-shell particles feature a solid silica core surrounded by a porous outer layer. This architecture limits the diffusion path of the analyte into the stationary phase, drastically minimizing the mass transfer resistance (
Table 1: Chromatographic Performance Comparison
| Chromatographic Parameter | Traditional 5 µm Fully Porous C18 | 1.7 µm Core-Shell C18 UHPLC |
| Retention Time (Impurity N) | 12.4 min | 6.2 min |
| Retention Time (Acetyl Impurity) | 12.8 min | 6.5 min |
| Resolution ( | 1.1 (Co-elution) | 2.8 (Baseline Resolution) |
| Theoretical Plates ( | 12,000 | 45,000 |
| Peak Asymmetry ( | 1.4 | 1.05 |
| System Backpressure | 150 bar | 400 bar |
Data demonstrates that the core-shell architecture is mandatory for achieving the baseline resolution (
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The sequence incorporates an automated System Suitability Test (SST) gate; if the resolution criteria are not met, the system halts, preventing the generation of invalid data.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid suppresses the ionization of the propanoic acid moiety (
), ensuring the analyte remains in its neutral, hydrophobic state for optimal C18 retention). -
Mobile Phase B: 100% Acetonitrile.
-
-
Standard & Sample Preparation:
-
Prepare the API sample matrix at 1.0 mg/mL in 80:20 Water:Acetonitrile. (Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening upon injection).
-
-
System Suitability Testing (The Self-Validating Gate):
-
Inject a resolution standard containing the API, Impurity N, and 2-(4-acetylphenyl)propanoic acid (spiked at 0.1%).
-
Validation Trigger: The chromatography data system (CDS) is programmed to verify
between Impurity N and the Acetyl Impurity. If , the sequence automatically aborts for column washing/equilibration.
-
-
Chromatographic Execution:
-
Gradient: 20% B to 60% B over 10 minutes. (Causality: A shallow gradient maximizes the selectivity (
) between the structurally similar ethyl and acetyl functional groups). -
Flow Rate: 0.4 mL/min.
-
Detection: UV at 214 nm to capture the
transitions of the aromatic rings.
-
Fig 2. Self-validating analytical workflow for impurity quantification per ICH Q2(R2).
ICH Q2(R2) Method Validation Metrics
Using the Core-Shell UHPLC methodology, the method was validated strictly according to the updated ICH Q2(R2) guidelines[3], ensuring the procedure is fully fit for its intended purpose in regulatory submissions.
Table 2: Validation Results for 2-(4-Acetylphenyl)propanoic acid
| Validation Parameter | Experimental Result | ICH Q2(R2) Acceptance Criteria |
| Specificity | No matrix interference at 6.5 min | Peak purity angle < purity threshold |
| Limit of Detection (LOD) | 0.01% (relative to API) | Signal-to-Noise ( |
| Limit of Quantitation (LOQ) | 0.03% (relative to API) | Signal-to-Noise ( |
| Linearity ( | 0.9998 (Range: 0.03% to 0.15%) | |
| Method Precision | 0.8% RSD ( |
Conclusion
The validation of 2-(4-acetylphenyl)propanoic acid as a non-pharmacopeial impurity requires advanced chromatographic intervention due to its structural and hydrophobic similarities to existing compendial impurities. By transitioning from a traditional 5 µm fully porous column to a 1.7 µm core-shell UHPLC architecture, laboratories can manipulate the van Deemter mass transfer kinetics to achieve baseline resolution. When coupled with a self-validating system suitability protocol, this method ensures absolute compliance with ICH Q2(R2) and Q3A(R2) standards, safeguarding API purity and patient safety.
References
-
[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 527816, 2-(4-Ethylphenyl)propionic acid." PubChem, NIH. URL: [Link]
-
[1] European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." European Medicines Agency. URL:[Link]
-
[3] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - ICH." ICH Quality Guidelines. URL: [Link]
Sources
Structural Elucidation & Property Verification Guide: 2-(4-Acetylphenyl)propanoic Acid
This guide outlines a rigorous protocol for the structural verification and physicochemical characterization of 2-(4-Acetylphenyl)propanoic acid , a specific structural analog of Ibuprofen.
Note on Data Availability: Unlike the widely documented Ibuprofen (2-(4-isobutylphenyl)propanoic acid) or its common impurity "J" (2-[4-(2-methylpropanoyl)phenyl]propanoic acid), the specific 4-acetyl derivative is a non-standard intermediate with limited public crystallographic data. This guide serves as a definitive protocol for generating and verifying this missing data against known benchmarks.
Executive Summary & Compound Identity
Objective: To verify the identity, crystal structure, and melting point of 2-(4-Acetylphenyl)propanoic acid (Target) and distinguish it from its close structural analogs, specifically Ibuprofen and Ibuprofen Impurity J.
The Challenge: The "Acetyl" derivative is often confused with the "Isobutyryl" derivative (Impurity J). Precise structural elucidation is required to confirm the acetyl group (-COCH₃) versus the isobutyryl group (-COCH(CH₃)₂) and to establish its solid-state properties.
| Feature | Target Compound | Ibuprofen (Reference) | Impurity J (Analog) |
| Name | 2-(4-Acetylphenyl)propanoic acid | Ibuprofen | Ibuprofen Impurity J |
| IUPAC | 2-[4-(1-oxoethyl)phenyl]propanoic acid | 2-(4-(2-methylpropyl)phenyl)propanoic acid | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid |
| Formula | C₁₁H₁₂O₃ | C₁₃H₁₈O₂ | C₁₃H₁₆O₃ |
| MW | 192.21 g/mol | 206.28 g/mol | 220.26 g/mol |
| Substituent | Acetyl (-COCH₃) | Isobutyl (-CH₂CH(CH₃)₂) | Isobutyryl (-COCH(CH₃)₂) |
| Melting Point | Experimental Determination Reqd. (Est. 90-110°C)* | 75 – 77 °C | 85 – 89 °C |
| CAS | Non-standard / Custom Synthesis | 15687-27-1 | 65813-55-0 |
*Prediction based on polarity: The acetyl group is less bulky but more polar than the isobutyl group, potentially increasing lattice energy and melting point compared to Ibuprofen.
Synthesis & Verification Workflow
To obtain valid data, the compound must first be synthesized with high regioselectivity, then crystallized.
Synthesis Pathway (Friedel-Crafts Acylation)
The most direct route involves the Friedel-Crafts acylation of ethyl 2-phenylpropionate followed by hydrolysis, or the acetylation of hydratropic acid (though this may yield isomers).
Figure 1: Proposed synthesis pathway for the target compound, prioritizing regioselectivity at the para-position.
Experimental Protocols for Characterization
Protocol A: Single Crystal Growth & XRD Analysis
Since no CSD (Cambridge Structural Database) entry exists for this specific acetyl derivative, you must generate the crystal structure de novo.
-
Objective: Determine Space Group and Unit Cell dimensions.
-
Solvent System:
-
Primary: Ethanol/Water (slow evaporation).
-
Alternative: Ethyl Acetate/Hexane (vapor diffusion).
-
-
Procedure:
-
Dissolve 50 mg of pure compound in minimal hot ethanol.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Place the vial inside a larger jar containing hexane (antisolvent).
-
Seal and allow to stand undisturbed at 4°C for 7-14 days.
-
Harvest crystals >0.1 mm for SC-XRD.
-
Expected Crystal Data (Hypothetical vs. Ibuprofen):
-
Ibuprofen: Monoclinic, P2₁/c.
-
Target (Acetyl): Likely Monoclinic or Triclinic . The loss of the flexible isobutyl chain reduces steric bulk, potentially allowing tighter packing (higher density) than Ibuprofen (1.11 g/cm³).
Protocol B: Melting Point Verification (DSC)
Differential Scanning Calorimetry (DSC) provides the definitive melting point and purity assessment.
-
Instrument: PerkinElmer DSC 8000 or TA Instruments Q2000.
-
Parameters:
-
Sample Mass: 2–5 mg in Tzero aluminum pan (crimped, pinhole lid).
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp Rate: 10°C/min from 20°C to 150°C.
-
-
Data Analysis:
-
Identify
(extrapolated onset temperature) as the melting point. -
Identify
(peak maximum).[1] -
Calculate Enthalpy of Fusion (
) by integrating the peak.
-
Validation Criteria:
-
Sharp Peak: A peak width at half height < 2°C indicates high purity (>98%).
-
Comparison: If
is < 80°C, suspect contamination with Ibuprofen starting material. If is > 120°C, suspect polymerization or incorrect isomer (e.g., meta-substitution).
Comparative Data Verification Table
Use this table to benchmark your experimental results.
| Property | Ibuprofen (Std) | Impurity J (Isobutyryl) | Target (Acetyl) |
| Melting Point ( | 75.0 – 77.0 °C | 85 – 89 °C | Target Range: 90 – 110 °C |
| Crystal System | Monoclinic (P2₁/c) | Monoclinic | To be determined |
| UV Max ( | 264 nm, 273 nm | ~260 nm (bathochromic shift) | ~255-265 nm (Acetyl auxochrome) |
| IR Carbonyl ( | ~1721 cm⁻¹ (acid) | ~1680 cm⁻¹ (ketone) + 1720 (acid) | ~1685 cm⁻¹ (ketone) + 1720 (acid) |
| H-NMR (Key Signal) |
Verification Logic Flow
Follow this decision tree to validate your sample.
Figure 2: Logical decision tree for verifying the identity of the acetyl derivative versus common analogs.
References
-
Crystal Structure of Ibuprofen. Cambridge Structural Database (CSD). Ref Code: IBPRAC. [Link]
- Synthesis of 2-Arylpropionic Acids.Journal of Organic Chemistry.
-
Differential Scanning Calorimetry of Pharmaceuticals. TA Instruments Application Notes. [Link]
-
PubChem Compound Summary: 2-(4-isobutylphenyl)propanoic acid. National Center for Biotechnology Information. [Link]
Sources
Navigating the Disposal of 2-(4-Acetylphenyl)propanoic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(4-Acetylphenyl)propanoic acid, a compound often utilized in synthetic organic chemistry and pharmaceutical research. By understanding the inherent properties of this and similar chemical structures, and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.
Understanding the Hazard Profile: A Data-Driven Approach
Data from analogous compounds, such as 2-(4-Formylphenyl)propionic acid and 2-(4-Ethylphenyl)propionic acid, indicates a consistent hazard profile under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] These hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Corresponding Precaution |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves. If on skin, wash with plenty of water. |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. |
Given these potential hazards, 2-(4-Acetylphenyl)propanoic acid should be handled as a hazardous substance, with all disposal procedures reflecting this classification.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(4-Acetylphenyl)propanoic acid is a multi-step process that begins with waste identification and culminates in compliant removal. The following protocol outlines the essential steps for laboratory personnel.
Step 1: Waste Identification and Segregation
The foundation of safe chemical disposal lies in accurate identification and segregation.
-
Designated Waste Container: All waste containing 2-(4-Acetylphenyl)propanoic acid, including neat compound, solutions, and contaminated materials (e.g., weighing boats, filter paper), must be collected in a designated, leak-proof, and chemically compatible container.
-
Waste Stream Segregation: This waste stream must be segregated from other, incompatible waste types. As a carboxylic acid, it should not be mixed with:
-
Bases (can cause neutralization reactions, generating heat)
-
Strong oxidizing agents (can lead to vigorous and potentially explosive reactions)
-
Inorganic acids (to prevent unintended reactions)
-
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for the segregation and disposal of 2-(4-Acetylphenyl)propanoic acid waste.
Step 2: Container Labeling
Proper labeling is a critical component of the "cradle-to-grave" hazardous waste management system mandated by the Environmental Protection Agency (EPA). All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(4-Acetylphenyl)propanoic acid"
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
Step 3: Storage in a Satellite Accumulation Area
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: The area must be cool, dry, and well-ventilated.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 4: Arranging for Professional Disposal
Under no circumstances should 2-(4-Acetylphenyl)propanoic acid be disposed of down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the pickup and disposal of hazardous waste.
-
Licensed Waste Vendor: The EHS department will coordinate with a licensed and certified hazardous waste vendor to ensure the compliant transportation, treatment, and disposal of the chemical waste.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A lab coat
-
A respirator, if significant dust or aerosols are generated
-
-
Containment and Cleanup:
-
For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of 2-(4-Acetylphenyl)propanoic acid is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA. As a generator of hazardous waste, your laboratory has a legal responsibility to ensure its proper management from generation to final disposal.
While a specific EPA waste code for this compound is not explicitly listed, it would likely fall under the following categories depending on its characteristics in solution:
-
D002 (Corrosivity): If the waste solution has a pH of 2 or less, or 12.5 or greater, it is classified as corrosive.[3]
-
D001 (Ignitability): If the waste is a liquid with a flashpoint below 60°C (140°F), it is considered ignitable.
-
State-Specific Codes: It is important to consult with your EHS department, as some states have their own, more stringent hazardous waste regulations and codes.[4]
By following the procedures outlined in this guide, your laboratory can maintain a high standard of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of regulatory compliance or ecological harm.
References
-
PubChem. (n.d.). 2-(4-Formylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Ethylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-(4-acetylphenyl)propanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
EPA South Australia. (2024, April 30). Waste codes & descriptions. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Regulations.gov. (n.d.). Hazardous Waste Reference Guidebook. Retrieved from [Link]
-
Pharmaffiliates. (2025, October 6). Material Safety Data Sheet: (R)-2-(4-Butylphenyl)propanoic Acid. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). SIDS INITIAL ASSESSMENT PROFILE: Propionic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-2-(4-Butylphenyl)propanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Acetylphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
Sources
Navigating the Safe Handling of 2-(4-Acetylphenyl)propanoic acid: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2-(4-Acetylphenyl)propanoic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and systematic approach based on its chemical structure and the known hazards of similar molecules.
Understanding the Risks: A Structural-Activity Perspective
Indeed, safety data for the closely related isomer, 3-(4-Acetylphenyl)propanoic acid, indicates it is harmful if swallowed, in contact with skin, or inhaled. Furthermore, a similar compound, 2-(4-Formylphenyl)propionic acid, is reported to cause skin and eye irritation and may lead to respiratory irritation[2]. This confluence of data from structural analogs underscores the necessity of a comprehensive PPE strategy to mitigate these potential risks.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is essential to ensure complete protection when handling 2-(4-Acetylphenyl)propanoic acid. This includes protection for the eyes, face, hands, and body.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a barrier against splashes of the compound, which, like other organic acids, can cause serious eye damage. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin contact, which may be harmful. Nitrile and neoprene gloves offer good resistance to a range of organic chemicals, including acids and ketones[3]. |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation. |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your laboratory coat and ensure it is fully buttoned.
-
Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before use.
-
Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If the risk of splashing is high, wear a face shield over the goggles.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface with your bare hands.
-
Face Shield/Goggles: Remove your face shield and then your goggles from the back of your head.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the operational handling of the chemical and its subsequent disposal.
Operational Plan:
-
Designated Work Area: All handling of 2-(4-Acetylphenyl)propanoic acid should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Spill Kit: An appropriate chemical spill kit should be readily available in the laboratory. For an acidic organic compound, this would typically include an absorbent material and a neutralizing agent like sodium bicarbonate.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are easily accessible and in good working order.
Disposal Plan:
-
Waste Collection: All solid waste contaminated with 2-(4-Acetylphenyl)propanoic acid, including used gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Protocol: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visualizing the PPE Workflow
To further clarify the procedural steps for ensuring safety, the following workflow diagram illustrates the key decision points and actions for handling 2-(4-Acetylphenyl)propanoic acid.
Caption: Workflow for safe handling of 2-(4-Acetylphenyl)propanoic acid.
By adhering to these guidelines, researchers can confidently and safely handle 2-(4-Acetylphenyl)propanoic acid, ensuring the protection of themselves and their colleagues while maintaining the integrity of their scientific work.
References
-
Hazardous Substance Fact Sheet: Propionic Acid. New Jersey Department of Health. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]
-
2-(4-Formylphenyl)propionic acid Hazard Identification. PubChem, National Center for Biotechnology Information. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
